GZ-11608
Description
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Properties
Molecular Formula |
C19H25NO |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine |
InChI |
InChI=1S/C19H25NO/c1-16(15-18-7-4-3-5-8-18)20-14-6-9-17-10-12-19(21-2)13-11-17/h3-5,7-8,10-13,16,20H,6,9,14-15H2,1-2H3/t16-/m0/s1 |
InChI Key |
LKTLDVZCNLGHOG-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)NCCCC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
GZ-11608: A Deep Dive into its VMAT2 Inhibitory Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZ-11608 has emerged as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical protein responsible for packaging monoamine neurotransmitters into synaptic vesicles.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound on VMAT2, synthesizing key quantitative data, detailing experimental methodologies, and visualizing complex interactions. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Core Mechanism of Action
This compound exerts its effects primarily through the inhibition of VMAT2, which is responsible for the transport of monoamines like dopamine from the cytoplasm into synaptic vesicles.[4][5] This process is crucial for the storage and subsequent release of these neurotransmitters. By inhibiting VMAT2, this compound effectively reduces the loading of dopamine into vesicles, thereby diminishing its release into the synapse.[2][6]
The interaction of this compound with VMAT2 has been characterized as competitive, particularly in the context of methamphetamine-induced dopamine release.[2][6] This suggests that this compound and methamphetamine likely compete for a similar binding site or overlapping binding sites on the VMAT2 protein.
Quantitative Analysis of this compound and VMAT2 Interaction
The following tables summarize the key quantitative data that define the potency and selectivity of this compound's interaction with VMAT2 and other relevant biological targets.
Table 1: Binding Affinity and Functional Potency of this compound
| Parameter | Value | Description |
| VMAT2 Binding Affinity (Ki) | 25 nM | Represents the concentration of this compound required to occupy 50% of VMAT2 transporters at equilibrium. A lower value indicates higher binding affinity.[1][2][6] |
| Vesicular Dopamine Release (EC50) | 620 nM | The concentration of this compound that elicits a half-maximal release of vesicular dopamine.[2][6] |
| Potency Ratio (Release vs. Uptake Inhibition) | 25-fold less potent at releasing dopamine than inhibiting its uptake | This highlights the primary mechanism as uptake inhibition rather than inducing dopamine release.[2][6] |
| Schild Regression Slope | 0.9 ± 0.13 | A value close to 1.0 is indicative of competitive antagonism, in this case, against methamphetamine-evoked dopamine release.[2][6] |
Table 2: Selectivity Profile of this compound
| Target | Selectivity (fold-increase in Ki or IC50 relative to VMAT2) | Implication |
| Dopamine Transporter (DAT) | >92-fold | Low affinity for DAT suggests minimal interference with dopamine reuptake from the synaptic cleft.[6] |
| Nicotinic Acetylcholine Receptors (α4β2 and α7) | >1180-fold | High selectivity against these receptors minimizes potential cholinergic side effects.[6] |
| hERG Channel | High (exact fold not specified, but significantly diminished interaction compared to predecessor compounds) | Reduced potential for cardiotoxicity, a significant improvement over earlier VMAT2 inhibitors like GZ-793A.[2][6][7] |
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the mechanism of action of this compound on VMAT2.
Vesicular [³H]Dopamine Uptake Assay
This assay is fundamental to determining the inhibitory potency of this compound on VMAT2 function.
Objective: To measure the ability of this compound to inhibit the uptake of radiolabeled dopamine into isolated synaptic vesicles.
Methodology:
-
Preparation of Synaptic Vesicles: Striatal tissue from rats is homogenized in an ice-cold sucrose solution. The homogenate is then subjected to differential centrifugation to isolate synaptic vesicles.
-
Incubation: A suspension of the isolated vesicles is incubated with a known concentration of [³H]dopamine in the presence of varying concentrations of this compound.
-
Uptake Reaction: The uptake of [³H]dopamine into the vesicles is initiated by the addition of ATP, which provides the energy for VMAT2-mediated transport.
-
Termination and Measurement: The reaction is stopped by rapid filtration through glass fiber filters, which trap the vesicles containing the radiolabeled dopamine. The amount of radioactivity on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific [³H]dopamine uptake (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation, which takes into account the concentration of [³H]dopamine used in the assay.
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, provide a visual representation of the signaling pathways and experimental workflows described.
This compound Mechanism of Action on VMAT2
Caption: Competitive inhibition of VMAT2 by this compound, reducing dopamine vesicular uptake.
Experimental Workflow for Vesicular [³H]Dopamine Uptake Assay
Caption: Step-by-step workflow of the vesicular [³H]dopamine uptake assay.
Conclusion
This compound is a highly potent and selective competitive inhibitor of VMAT2. Its mechanism of action is primarily driven by the blockade of dopamine uptake into synaptic vesicles, leading to a reduction in vesicular dopamine content and subsequent release. The compound's favorable selectivity profile, particularly its low affinity for DAT and hERG channels, underscores its potential as a therapeutic agent with a reduced risk of off-target effects. The detailed experimental protocols and visual diagrams provided in this guide offer a comprehensive framework for understanding and further investigating the intricate pharmacology of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less "go" and more "stop" from the motor striatum for robust therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
GZ-11608: A Selective Vesicular Monoamine Transporter 2 (VMAT2) Inhibitor for the Potential Treatment of Methamphetamine Use Disorder
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
GZ-11608 is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical protein in the presynaptic terminals of monoaminergic neurons responsible for packaging neurotransmitters like dopamine into synaptic vesicles.[1][2][3] By inhibiting VMAT2, this compound effectively reduces the amount of dopamine available for release, thereby modulating dopaminergic neurotransmission.[4] This mechanism of action has positioned this compound as a promising therapeutic candidate for methamphetamine use disorder.[1][2]
Developed as a successor to GZ-793A, this compound was designed to retain high affinity and selectivity for VMAT2 while minimizing interaction with the human ether-a-go-go-related gene (hERG) channel, a common source of cardiotoxicity in drug development.[1][2] Preclinical studies have demonstrated its efficacy in reducing the neurochemical and behavioral effects of methamphetamine, suggesting its potential to decrease drug self-administration and prevent relapse.[1][2]
Mechanism of Action
VMAT2 utilizes a proton gradient to transport monoamines from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release.[5][6] Methamphetamine, a substrate for VMAT2, disrupts this process, leading to an increase in cytosolic dopamine and subsequent reverse transport into the synapse, causing the characteristic euphoric effects.
This compound acts as a competitive inhibitor at the VMAT2 transporter, effectively blocking the uptake of dopamine into vesicles.[1] This action is crucial in the context of methamphetamine abuse as it mitigates the surge in vesicular dopamine release induced by the illicit drug.[1] Schild analysis has confirmed that this compound competitively inhibits methamphetamine at VMAT2.[1]
Figure 1: Mechanism of VMAT2 Inhibition by this compound.
Pharmacological Profile
This compound exhibits a favorable pharmacological profile, characterized by high affinity for VMAT2 and significant selectivity over other relevant receptors and transporters.
Binding Affinity and Selectivity
The following table summarizes the binding affinities of this compound and comparator compounds for VMAT2 and its selectivity over other targets.
| Compound | VMAT2 Ki (nM) | Selectivity vs. Nicotinic Receptors | Selectivity vs. Dopamine Transporter (DAT) | Selectivity vs. hERG | Reference |
| This compound | 25 | 92–1180-fold | >100-fold | High | [1][2] |
| GZ-793A | 29 | 50-fold vs. DAT/SERT | Not specified | Inhibited hERG | [1][5] |
| Tetrabenazine | ~100 | Not specified | Not specified | Not specified | [7] |
Functional Activity
In functional assays, this compound demonstrated potent inhibition of VMAT2-mediated dopamine uptake and was significantly less potent at releasing vesicular dopamine, highlighting its primary role as an inhibitor.
| Parameter | Value | Reference |
| EC50 for inhibiting methamphetamine-evoked [3H]DA release | Not explicitly stated, but competitively inhibits | [1] |
| EC50 for releasing vesicular dopamine | 620 nM | [1][2] |
Preclinical Efficacy
Preclinical studies in rodent models of methamphetamine addiction have demonstrated the potential of this compound to reduce drug-seeking and drug-taking behaviors.
Methamphetamine Self-Administration
This compound effectively decreased methamphetamine self-administration in rats.[1][2] Importantly, this effect was not overcome by increasing the unit dose of methamphetamine, suggesting a robust inhibitory action.[1][2]
Reinstatement of Methamphetamine-Seeking Behavior
This compound was also shown to reduce both cue- and methamphetamine-induced reinstatement of drug-seeking behavior, indicating its potential to prevent relapse.[1][2]
Abuse Liability
Crucially, this compound itself did not serve as a reinforcer and did not substitute for methamphetamine in drug discrimination studies, suggesting a low abuse liability.[1][2]
Pharmacokinetics and Safety
This compound exhibits linear pharmacokinetics and demonstrates rapid penetration into the brain.[1][2] A key development objective for this compound was to mitigate the hERG channel inhibition observed with its predecessor, GZ-793A.[1][2] The high selectivity of this compound for VMAT2 over hERG suggests a reduced risk of cardiotoxicity.[1][2] Furthermore, this compound did not alter striatal dopamine content on its own nor did it exacerbate methamphetamine-induced dopamine depletion, indicating a favorable neurotoxicity profile.[1][2]
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of these findings. Below are representative methodologies for key in vitro and in vivo assays.
VMAT2 Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for VMAT2.
Figure 2: Workflow for a VMAT2 Radioligand Binding Assay.
Protocol:
-
Tissue Preparation: Homogenize rat striatal tissue in a suitable buffer (e.g., 20 mmol/L HEPES, 300 mmol/L sucrose, pH 8.0).[8]
-
Incubation: In a 96-well plate, incubate the tissue homogenate with a fixed concentration of [3H]-dihydrotetrabenazine ([3H]-DTBZ) and a range of concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a known VMAT2 inhibitor (e.g., unlabeled tetrabenazine).[8]
-
Filtration: Following incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the IC50 (concentration of compound that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Vesicular [3H]Dopamine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of dopamine into synaptic vesicles.
Protocol:
-
Vesicle Preparation: Isolate synaptic vesicles from rat brain tissue (e.g., striatum) via differential centrifugation and sucrose density gradients.
-
Uptake Reaction: Incubate the isolated vesicles in a buffer containing ATP (to energize the proton pump) and varying concentrations of the test compound (this compound).
-
Initiate Uptake: Initiate dopamine uptake by adding [3H]dopamine to the reaction mixture.
-
Terminate Uptake: After a defined incubation period, terminate the uptake by rapid filtration through glass fiber filters.
-
Washing and Quantification: Wash the filters with ice-cold buffer and quantify the amount of [3H]dopamine taken up by the vesicles using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake by plotting the percentage of inhibition against the log concentration of the test compound.
Conclusion
This compound is a highly selective and potent VMAT2 inhibitor with a promising preclinical profile for the treatment of methamphetamine use disorder. Its competitive mechanism of action at VMAT2, coupled with its efficacy in reducing methamphetamine self-administration and relapse behavior, underscores its therapeutic potential. The improved safety profile, particularly the diminished hERG liability, makes this compound a significant advancement over earlier VMAT2 inhibitors. Further clinical investigation is warranted to establish its safety and efficacy in human populations.
References
- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. expertperspectives.com [expertperspectives.com]
- 5. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. droracle.ai [droracle.ai]
- 8. VMAT2 and dopamine neuron loss in a primate model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of GZ-11608: A VMAT2 Inhibitor for Methamphetamine Use Disorder
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GZ-11608 is a novel and selective small molecule inhibitor of the vesicular monoamine transporter-2 (VMAT2), a critical protein in the presynaptic terminals of monoaminergic neurons responsible for packaging neurotransmitters into synaptic vesicles.[1][2][3][4] Developed as a potential therapeutic for methamphetamine use disorder, this compound has demonstrated a promising preclinical profile characterized by high affinity and selectivity for VMAT2, effective attenuation of methamphetamine-induced behaviors, and a favorable safety profile regarding neurotoxicity.[1][5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding kinetics, in vitro and in vivo effects, and pharmacokinetic properties. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development in this area.
Introduction
Methamphetamine use disorder is a significant public health concern with limited effective pharmacological treatments.[5][6] Methamphetamine exerts its powerful reinforcing effects primarily by increasing synaptic dopamine concentrations through interactions with the dopamine transporter (DAT) and VMAT2.[2][3][4][6] this compound represents a targeted therapeutic strategy aimed at modulating the dopaminergic system by specifically inhibiting VMAT2.[1][7] This compound emerged from structure-activity relationship (SAR) studies designed to optimize VMAT2 inhibition while minimizing off-target effects, particularly at the hERG channel, which is associated with cardiotoxicity.[1]
Mechanism of Action
This compound functions as a competitive inhibitor at the VMAT2 transporter.[1][6] By binding to VMAT2, it blocks the uptake of monoamines, such as dopamine, from the neuronal cytoplasm into synaptic vesicles.[2] This action directly counteracts the effects of methamphetamine, which promotes the release of vesicular dopamine.[1] Schild analysis has confirmed that this compound's inhibition of methamphetamine-evoked dopamine release is competitive, with a Schild regression slope of 0.9 ± 0.13.[1] This competitive mechanism is crucial as it directly targets the methamphetamine-induced surge in vesicular dopamine release.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.
Table 1: In Vitro Binding Affinity and Selectivity
| Target | Ki (nM) | Selectivity vs. VMAT2 |
| VMAT2 | 25 | - |
| Nicotinic Receptors | - | 92-fold |
| Dopamine Transporter (DAT) | - | >92-fold |
| hERG Channel | - | 1180-fold |
Data compiled from multiple sources indicating high affinity for VMAT2 and significant selectivity over other key central nervous system and cardiac targets.[1][6]
Table 2: In Vitro Functional Activity
| Assay | Parameter | Value (nM) |
| Vesicular Dopamine Release | EC50 | 620 |
| VMAT2 Dopamine Uptake Inhibition | - | 25-fold more potent than release |
This data highlights that this compound is substantially more potent as an inhibitor of VMAT2 uptake than as an inducer of dopamine release, a desirable characteristic for a therapeutic agent.[1]
Table 3: In Vivo Behavioral Efficacy
| Behavioral Model | Effect | Dose Range (s.c.) |
| Methamphetamine Self-Administration | Inhibition | 1-30 mg/kg |
| Cue-Induced Reinstatement | Inhibition | 10 mg/kg (significant effect) |
| Methamphetamine-Induced Reinstatement | Inhibition | 17 mg/kg (significant effect) |
| Methamphetamine-Induced Hyperlocomotion | Reduction | 10-30 mg/kg |
Subcutaneous administration of this compound demonstrated dose-dependent efficacy in reducing key addiction-related behaviors in animal models.[6]
Table 4: Pharmacokinetic Properties
| Parameter | Value |
| Oral Bioavailability | 3% |
| Brain Penetration | Rapid |
| Clearance | High |
| Half-life | Short |
| Pharmacokinetics | Linear |
While demonstrating good central nervous system penetration, the low oral bioavailability and rapid clearance of this compound present challenges for its clinical development as an oral therapeutic.[1][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. dovepress.com [dovepress.com]
- 5. cpdaconference.org [cpdaconference.org]
- 6. "DISCOVERY OF NOVEL PHARMACOTHERAPEUTICS FOR SUBSTANCE USE DISORDERS" by Na-Ra Lee [uknowledge.uky.edu]
- 7. researchgate.net [researchgate.net]
GZ-11608 for Methamphetamine Use Disorder: A Technical Guide for Researchers
An In-depth Preclinical Overview of a Novel Vesicular Monoamine Transporter-2 (VMAT2) Inhibitor
This technical guide provides a comprehensive overview of the preclinical research on GZ-11608, a potent and selective vesicular monoamine transporter-2 (VMAT2) inhibitor, for the potential treatment of methamphetamine use disorder. The information presented is collated from the primary research publication by Lee et al. (2019) and is intended for researchers, scientists, and drug development professionals. As of the latest available information, this compound has not progressed to clinical trials, and all data are derived from in vitro and in vivo animal studies.
Core Compound Profile
This compound, chemically identified as S-3-(4-methoxyphenyl)-N-(1-phenylpropan-2-yl)propan-1-amine, was developed as a potential therapeutic for methamphetamine use disorder.[1][2] It is a selective VMAT2 inhibitor designed to mitigate the neurochemical and behavioral effects of methamphetamine.[1][2] The development of this compound was prompted by the discovery that a previous lead compound, GZ-793A, exhibited potential cardiotoxicity due to its interaction with the human-ether-a-go-go-related gene (hERG) channels.[1][2] this compound was specifically designed to reduce this hERG interaction while maintaining high affinity and selectivity for VMAT2.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.
Table 1: In Vitro Pharmacological Profile of this compound [1][2]
| Parameter | Value | Description |
| VMAT2 Affinity (Ki) | 25 nM | High-affinity binding to the vesicular monoamine transporter-2. |
| VMAT2 Selectivity | 92–1180-fold | High selectivity for VMAT2 over nicotinic receptors, the dopamine transporter, and hERG channels, suggesting a lower potential for off-target side effects. |
| Vesicular Dopamine Release (EC50) | 620 nM | This compound is 25-fold less potent at releasing vesicular dopamine than it is at inhibiting VMAT2 dopamine uptake, indicating a primary inhibitory mechanism. |
| Inhibition of Methamphetamine-Evoked Dopamine Release | Competitive Inhibition | Schild regression analysis revealed a competitive mechanism of inhibition against methamphetamine at VMAT2 (Schild regression slope = 0.9 ± 0.13). |
Table 2: In Vivo Behavioral Efficacy of this compound in Rat Models of Methamphetamine Use Disorder [1][2]
| Behavioral Model | Key Finding | Implication |
| Methamphetamine Sensitization | Decreased methamphetamine-induced hyperlocomotion. | Potential to reduce the long-term behavioral adaptations associated with chronic methamphetamine use. |
| Methamphetamine Self-Administration | Dose-dependently decreased methamphetamine self-administration. This effect was not overcome by increasing the unit dose of methamphetamine. | Suggests a robust reduction in the reinforcing effects of methamphetamine. |
| Cue- and Methamphetamine-Induced Reinstatement | Reduced both cue- and methamphetamine-primed reinstatement of drug-seeking behavior. | Indicates potential efficacy in preventing relapse triggered by environmental cues or re-exposure to the drug. |
| Reinforcement and Abuse Liability | Did not serve as a reinforcer and did not substitute for methamphetamine. | Suggests a low abuse potential for this compound itself. |
Table 3: Safety and Pharmacokinetic Profile of this compound [1][2]
| Parameter | Finding | Significance |
| Dopaminergic Neurotoxicity | Did not alter striatal dopamine content or exacerbate methamphetamine-induced dopamine depletion. | Demonstrates efficacy without apparent neurotoxic effects on dopamine neurons. |
| Pharmacokinetics | Exhibited linear pharmacokinetics and rapid brain penetration. | Favorable drug-like properties for a central nervous system therapeutic. |
| Tolerance | No tolerance development to its efficacy in decreasing the behavioral effects of methamphetamine was observed. | Suggests sustained therapeutic effect with chronic administration. |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound.
In Vitro Assays
1. VMAT2 Inhibition Assay:
-
Objective: To determine the affinity and selectivity of this compound for VMAT2.
-
Method:
-
Synaptic vesicles were prepared from the striata of male Sprague-Dawley rats.
-
Vesicles were incubated with [3H]dopamine and various concentrations of this compound.
-
The amount of [3H]dopamine taken up by the vesicles was measured by liquid scintillation spectrometry.
-
Competition binding assays were performed using [3H]dihydrotetrabenazine to determine the Ki value.
-
Selectivity was determined by comparing the affinity of this compound for VMAT2 with its affinity for other targets, including the dopamine transporter (DAT), nicotinic acetylcholine receptors (nAChRs), and hERG channels, in separate binding assays.
-
2. Methamphetamine-Evoked [3H]Dopamine Release Assay:
-
Objective: To determine the effect of this compound on methamphetamine-induced dopamine release from synaptic vesicles and to elucidate the mechanism of inhibition.
-
Method:
-
Isolated striatal synaptic vesicles were preloaded with [3H]dopamine.
-
The vesicles were then exposed to various concentrations of methamphetamine in the absence or presence of different concentrations of this compound.
-
The amount of [3H]dopamine released from the vesicles was quantified.
-
Schild regression analysis was used to determine the mechanism of inhibition (competitive, non-competitive, or allosteric).
-
In Vivo Behavioral Assays in Rats
1. Methamphetamine-Induced Locomotor Sensitization:
-
Objective: To assess the effect of this compound on the development and expression of behavioral sensitization to methamphetamine.
-
Method:
-
Male Sprague-Dawley rats were administered methamphetamine (1 mg/kg, i.p.) or saline once daily for several days to induce sensitization.
-
On test days, this compound was administered prior to the methamphetamine injection.
-
Locomotor activity was monitored in automated activity chambers.
-
A reduction in the potentiated locomotor response to methamphetamine in the this compound pre-treated group indicated efficacy.
-
2. Methamphetamine Self-Administration:
-
Objective: To evaluate the effect of this compound on the reinforcing properties of methamphetamine.
-
Method:
-
Rats were surgically implanted with intravenous catheters.
-
Animals were trained to self-administer methamphetamine (e.g., 0.05 mg/kg/infusion) by pressing a lever in an operant chamber.
-
Once stable responding was established, the effect of various doses of this compound on methamphetamine self-administration was assessed.
-
To control for non-specific motor effects, the effect of this compound on responding for a non-drug reinforcer (e.g., food) was also evaluated in separate experiments.
-
3. Reinstatement of Methamphetamine-Seeking Behavior:
-
Objective: To determine if this compound can prevent the relapse to drug-seeking behavior.
-
Method:
-
Rats were first trained to self-administer methamphetamine as described above.
-
The drug-seeking behavior was then extinguished by replacing methamphetamine infusions with saline.
-
Reinstatement of drug-seeking (i.e., lever pressing) was triggered by either a non-contingent "priming" injection of methamphetamine or by presenting cues previously associated with drug availability.
-
The effect of this compound administration on cue- and methamphetamine-induced reinstatement was measured.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound action on dopaminergic neurotransmission.
Caption: Preclinical experimental workflow for this compound evaluation.
Conclusion
The preclinical data for this compound suggest that it is a promising lead compound for the development of a pharmacotherapy for methamphetamine use disorder.[1][2] Its high affinity and selectivity for VMAT2, coupled with its ability to competitively inhibit methamphetamine's effects at this transporter, translate to significant efficacy in animal models of addiction.[1][2] this compound effectively reduces the reinforcing effects of methamphetamine, diminishes drug-seeking behavior, and shows potential to prevent relapse, all without demonstrating intrinsic abuse liability or dopaminergic neurotoxicity.[1][2] While these preclinical findings are robust, the progression of this compound to clinical trials in humans will be necessary to determine its safety and efficacy in the target patient population. Further research is warranted to explore the full therapeutic potential of this novel VMAT2 inhibitor.
References
- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Neurochemical Effects of GZ-11608
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neurochemical properties and pharmacological effects of GZ-11608, a novel compound investigated for its potential therapeutic applications. The document details its mechanism of action, binding affinities, and impact on neurotransmitter systems, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Core Mechanism of Action
This compound is a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] Its primary mechanism involves competitively inhibiting the uptake of monoamines, such as dopamine, into synaptic vesicles.[1][2] This action is particularly relevant in the context of methamphetamine exposure, as this compound has been shown to decrease methamphetamine-induced dopamine release from isolated synaptic vesicles.[1][2] By limiting the vesicular packaging of dopamine, this compound effectively reduces the amount of dopamine available for release into the synapse, thereby mitigating the neurochemical and behavioral effects of methamphetamine.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that characterize the pharmacological profile of this compound.
Table 1: Binding Affinity and Efficacy of this compound
| Parameter | Value | Description |
| Ki (VMAT2) | 25 nM | Inhibitory constant for VMAT2, indicating high binding affinity. |
| EC50 (Dopamine Release) | 620 nM | Half maximal effective concentration for releasing vesicular dopamine, indicating it is significantly less potent at releasing dopamine than inhibiting its uptake. |
| Schild Regression Slope | 0.9 ± 0.13 | A slope near 1.0 is indicative of competitive inhibition at VMAT2 against methamphetamine-evoked vesicular dopamine release. |
Data sourced from Lee et al., 2019.[1][2]
Table 2: Selectivity of this compound
| Transporter/Receptor | Selectivity (Fold-Difference from VMAT2 Ki) | Significance |
| Dopamine Transporter (DAT) | >92-fold | High selectivity for VMAT2 over DAT suggests a focused mechanism of action with a lower likelihood of side effects associated with DAT inhibition. |
| Serotonin Transporter (SERT) | >1180-fold | Very high selectivity for VMAT2 over SERT, minimizing interference with the serotonin system. |
| Nicotinic Receptors | >92-fold | Low affinity for nicotinic receptors, distinguishing it from earlier VMAT2 inhibitors like lobeline. |
| hERG Channels | >1180-fold | High selectivity over hERG channels indicates a reduced risk of cardiotoxicity, a significant advantage over previous compounds like GZ-793A. |
Data sourced from Lee et al., 2019.[1][2]
Signaling Pathways and Mechanisms
The following diagrams illustrate the key signaling pathways affected by this compound, particularly in the context of a presynaptic dopamine terminal under the influence of methamphetamine.
References
- 1. Vesicular Monoamine Transporter-2 inhibitor JPC-141 prevents methamphetamine-induced dopamine toxicity and blocks methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
GZ-11608: A Technical Guide on its Modulation of Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of GZ-11608 on dopamine release, with a focus on its interaction with the vesicular monoamine transporter 2 (VMAT2). The information presented herein is compiled from peer-reviewed research and is intended to serve as a comprehensive resource for professionals in the fields of neuropharmacology, medicinal chemistry, and drug development.
Executive Summary
This compound is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] It has been investigated as a potential therapeutic agent for methamphetamine use disorder.[1][2] this compound competitively inhibits methamphetamine-induced dopamine release from synaptic vesicles.[1][2] This compound exhibits a high affinity for VMAT2 and demonstrates significant selectivity over other neuronal targets, suggesting a favorable side-effect profile.[1][2] Preclinical studies in rodent models have shown that this compound can reduce methamphetamine self-administration and prevent relapse-like behavior.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the interaction of this compound with VMAT2 and its effect on dopamine dynamics.
Table 1: VMAT2 Binding Affinity and Dopamine Release Potency
| Parameter | Value | Description |
| Ki (VMAT2) | 25 nM | Inhibitor constant for this compound at the VMAT2 transporter, indicating high binding affinity.[1][2] |
| EC50 (Dopamine Release) | 620 nM | Effective concentration of this compound required to elicit 50% of its maximal dopamine releasing effect.[1][2] |
| Potency Ratio (Release vs. Inhibition) | 25-fold | This compound is 25 times more potent as an inhibitor of VMAT2 dopamine uptake than as a dopamine releasing agent.[1][2] |
Table 2: Selectivity Profile of this compound
| Target | Selectivity (fold) | Description |
| Nicotinic Receptors | 92–1180 | This compound shows significantly lower affinity for nicotinic acetylcholine receptors compared to VMAT2.[1][2] |
| Dopamine Transporter (DAT) | 92–1180 | This compound has a much lower affinity for the dopamine transporter compared to VMAT2.[1][2] |
| hERG Channels | 92–1180 | This compound displays low affinity for hERG channels, suggesting a reduced risk of cardiotoxicity.[1][2] |
Table 3: Inhibition of Methamphetamine-Evoked Dopamine Release
| Parameter | Value | Description |
| Mechanism of Inhibition | Competitive | This compound directly competes with methamphetamine at the VMAT2 transporter.[1] |
| Schild Regression Slope | 0.9 ± 0.13 | A slope close to 1.0 is indicative of competitive antagonism.[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments conducted to characterize the pharmacological profile of this compound.
Vesicular [3H]Dopamine Uptake Inhibition Assay
This in vitro assay determines the affinity of this compound for VMAT2 by measuring its ability to inhibit the uptake of radiolabeled dopamine into isolated synaptic vesicles.
-
Vesicle Preparation: Synaptic vesicles are isolated from the striata of adult male Sprague-Dawley rats. The tissue is homogenized in a sucrose solution and subjected to differential centrifugation to obtain a vesicular suspension.
-
Assay Procedure:
-
The vesicular suspension is incubated with varying concentrations of this compound.
-
[3H]Dopamine is added to the mixture to initiate the uptake reaction.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the vesicles containing the radiolabeled dopamine.
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is determined. The inhibitor constant (Ki) is then calculated from the IC50 value.
Vesicular [3H]Dopamine Release Assay
This assay measures the ability of this compound to induce the release of pre-loaded [3H]dopamine from synaptic vesicles.
-
Vesicle Loading: Isolated synaptic vesicles are pre-loaded with [3H]dopamine in an ATP-dependent manner.
-
Release Assay:
-
The [3H]dopamine-loaded vesicles are incubated with various concentrations of this compound or methamphetamine.
-
The incubation is carried out for a specific duration at 37°C.
-
The reaction is stopped by placing the samples on ice and separating the vesicles from the supernatant via centrifugation.
-
The amount of [3H]dopamine released into the supernatant is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that produces 50% of the maximal dopamine release (EC50) is calculated.
Schild Regression Analysis for Mechanism of Inhibition
To determine the nature of the interaction between this compound and methamphetamine at VMAT2, a Schild regression analysis is performed.
-
Experimental Design: Dose-response curves for methamphetamine-evoked [3H]dopamine release are generated in the absence and presence of fixed concentrations of this compound.
-
Data Analysis: The dose ratios (the ratio of the EC50 of methamphetamine in the presence of this compound to the EC50 in its absence) are calculated. A Schild plot is constructed by plotting the log of (dose ratio - 1) against the log of the antagonist (this compound) concentration. A linear regression is then fitted to the data. A slope of approximately 1 is indicative of competitive antagonism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of this compound action at the presynaptic terminal.
Caption: Workflow for the Vesicular Dopamine Uptake Inhibition Assay.
Caption: Workflow for Schild Regression Analysis.
References
GZ-11608: A Preclinical Candidate for Methamphetamine Use Disorder
An In-Depth Technical Guide on the Preclinical Evaluation of GZ-11608 in Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for this compound, a novel therapeutic candidate for methamphetamine use disorder. This compound is a potent and selective vesicular monoamine transporter-2 (VMAT2) inhibitor that has demonstrated significant efficacy in animal models of addiction.[1][2] This document details the compound's mechanism of action, summarizes key quantitative findings from preclinical studies, outlines the experimental protocols used in its evaluation, and provides visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1] VMAT2 is a critical protein responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release. Methamphetamine's addictive properties are largely driven by its ability to reverse the action of VMAT2 and the dopamine transporter (DAT), leading to a massive, non-vesicular release of dopamine into the synapse.[1] By competitively inhibiting methamphetamine's action at VMAT2, this compound prevents this pathological surge in dopamine, thereby mitigating the reinforcing and behavioral effects of the psychostimulant.[1]
Figure 1: this compound Mechanism of Action at VMAT2.
Quantitative Data Summary
The preclinical evaluation of this compound has yielded significant quantitative data regarding its potency, selectivity, and efficacy. These findings are summarized in the tables below.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Description |
| VMAT2 Binding Affinity (Ki) | 25 nM | High affinity for the target protein.[1][2] |
| Dopamine Release (EC50) | 620 nM | 25-fold less potent at releasing dopamine than inhibiting its uptake, indicating a favorable safety profile.[1][2] |
| Selectivity | 92–1180-fold | High selectivity for VMAT2 over nicotinic receptors, the dopamine transporter (DAT), and hERG channels, suggesting a low potential for off-target side effects and cardiotoxicity.[1][2] |
| Schild Regression Slope | 0.9 ± 0.13 | Indicates competitive inhibition of methamphetamine-evoked vesicular dopamine release.[1][2] |
Table 2: In Vivo Efficacy in Methamphetamine Addiction Models
| Behavioral Model | Key Finding |
| Methamphetamine-Induced Locomotor Sensitization | This compound produced a >50% decrease in methamphetamine-sensitized locomotor activity.[1] |
| Methamphetamine Self-Administration | This compound dose-dependently decreased methamphetamine self-administration, and this effect was not overcome by increasing the methamphetamine dose.[1][2] |
| Cue- and Methamphetamine-Induced Reinstatement | This compound reduced both cue- and methamphetamine-primed reinstatement of drug-seeking behavior, suggesting potential to prevent relapse.[1][2] |
| Abuse Liability | This compound did not act as a reinforcer and did not substitute for methamphetamine, indicating a low abuse potential.[1][2] |
| Tolerance | No tolerance was observed to the efficacy of this compound in decreasing the behavioral effects of methamphetamine.[1][2] |
Table 3: Pharmacokinetic Properties
| Parameter | Finding | Implication |
| Pharmacokinetics | Linear | Predictable dose-exposure relationship.[1][2] |
| Brain Penetration | Rapid | The compound readily enters the central nervous system to engage its target.[1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound.
VMAT2 Binding and Dopamine Release Assays
-
Objective: To determine the binding affinity of this compound for VMAT2 and its effect on dopamine release.
-
Methodology:
-
Vesicle Preparation: Synaptic vesicles were isolated from the striata of male Sprague-Dawley rats.
-
VMAT2 Binding Assay: Competition binding assays were performed using a radioligand, such as [³H]dihydrotetrabenazine, to determine the Ki of this compound.
-
Dopamine Release Assay: Isolated synaptic vesicles were preloaded with [³H]dopamine. The ability of this compound to evoke dopamine release was measured and compared to its ability to inhibit dopamine uptake to determine the EC50.
-
Schild Analysis: To determine the nature of inhibition, methamphetamine-evoked [³H]dopamine release was measured in the presence of increasing concentrations of this compound.
-
Figure 2: In Vitro Assay Workflow.
Methamphetamine Self-Administration
-
Objective: To assess the effect of this compound on the reinforcing properties of methamphetamine.
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology:
-
Surgery: Rats were surgically implanted with intravenous catheters in the jugular vein.
-
Training: Animals were trained to self-administer methamphetamine (e.g., 0.05 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR1 or FR5) in operant conditioning chambers. Each active lever press resulted in a drug infusion paired with a cue (e.g., light and tone).
-
This compound Administration: Once stable self-administration was achieved, rats were pretreated with various doses of this compound or vehicle prior to the self-administration sessions.
-
Data Collection: The number of infusions earned was recorded to determine the effect of this compound on methamphetamine intake.
-
Reinstatement of Methamphetamine-Seeking
-
Objective: To evaluate the potential of this compound to prevent relapse to methamphetamine-seeking behavior.
-
Animal Model: Male Sprague-Dawley rats with a history of methamphetamine self-administration.
-
Methodology:
-
Extinction: Following stable self-administration, the methamphetamine solution was replaced with saline, and lever pressing no longer resulted in a drug infusion or cues. This continued until responding on the active lever was significantly reduced.
-
Reinstatement Test: Reinstatement of drug-seeking was triggered by either a non-contingent "priming" injection of methamphetamine or presentation of the drug-associated cues.
-
This compound Treatment: Prior to the reinstatement test, animals were treated with this compound or vehicle.
-
Data Analysis: The number of active lever presses during the reinstatement session was measured to assess the ability of this compound to block the reinstatement of drug-seeking.
-
Figure 3: Reinstatement Model Workflow.
Methamphetamine-Induced Locomotor Sensitization
-
Objective: To determine if this compound can block the development of behavioral sensitization to methamphetamine.
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology:
-
Sensitization Regimen: Rats received daily injections of methamphetamine for a set period (e.g., 5-7 days).
-
This compound Co-administration: A separate group of animals received this compound prior to each methamphetamine injection.
-
Locomotor Activity Measurement: Locomotor activity was measured in an open-field arena after each injection.
-
Challenge Day: After a drug-free period, all animals received a challenge dose of methamphetamine, and locomotor activity was reassessed to determine the expression of sensitization.
-
Conclusion
The preclinical data for this compound strongly support its development as a potential pharmacotherapy for methamphetamine use disorder. Its potent and selective inhibition of VMAT2, favorable pharmacokinetic profile, and robust efficacy in well-established animal models of addiction, coupled with a low abuse liability, make it a promising clinical candidate. Further investigation in human clinical trials is warranted to determine its safety and efficacy in the target population.
References
GZ-11608: A Potential Pharmacotherapy for Mitigating Methamphetamine Relapse
An In-depth Technical Review of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the investigational compound GZ-11608 and its potential as a therapeutic agent for methamphetamine use disorder, with a specific focus on its ability to reduce the risk of relapse. The information presented is collated from preclinical studies and is intended to inform the scientific and drug development community.
Methamphetamine addiction is a chronic, relapsing disorder with severe health and social consequences.[1][2] Despite the significant need, there are currently no FDA-approved medications for methamphetamine use disorder.[2][3] The high rate of relapse, with some studies indicating that as many as 88% of individuals relapse after attempting to quit, underscores the urgent need for effective pharmacotherapies.[1][4] this compound, a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2), has emerged as a promising candidate to address this therapeutic gap.[5][6]
Core Mechanism of Action: VMAT2 Inhibition
Methamphetamine exerts its powerful reinforcing effects primarily by increasing the concentration of dopamine in the synaptic cleft.[7][8] It achieves this by promoting dopamine release from synaptic vesicles and reversing the action of the dopamine transporter (DAT).[5][9] VMAT2 is a critical protein responsible for packaging cytosolic dopamine into vesicles for subsequent release. By inhibiting VMAT2, this compound is thought to decrease the amount of dopamine available for release when challenged with methamphetamine, thereby blunting the rewarding and reinforcing effects of the illicit drug.[5]
Signaling Pathway of Methamphetamine and this compound
Quantitative Data Summary
Preclinical studies have demonstrated the high affinity and selectivity of this compound for VMAT2.[5][6] This selectivity is crucial as it suggests a lower potential for off-target side effects.[5] The compound has been shown to be a competitive inhibitor of methamphetamine-evoked dopamine release.[5][6]
| Parameter | Value | Significance | Citation |
| VMAT2 Affinity (Ki) | 25 nM | High affinity for the target protein. | [3][5][6] |
| Selectivity | 92–1180-fold | Highly selective for VMAT2 over nicotinic receptors, the dopamine transporter (DAT), and hERG channels. | [3][5][6] |
| Dopamine Release (EC50) | 620 nM | 25-fold less potent at releasing vesicular dopamine than inhibiting its uptake, indicating a primary inhibitory mechanism. | [3][5][6] |
| Inhibition Mechanism | Competitive | Directly competes with methamphetamine at the VMAT2 site. | [5][6] |
| Schild Regression Slope | 0.9 ± 0.13 | Confirms competitive antagonism of methamphetamine-evoked dopamine release. | [5][6] |
Efficacy in Preclinical Models of Relapse
This compound has shown significant efficacy in animal models that are widely used to predict the potential of a compound to prevent relapse in humans. These models include methamphetamine self-administration and reinstatement paradigms.
Methamphetamine Self-Administration
In self-administration studies, animals are trained to perform an action, such as pressing a lever, to receive an infusion of methamphetamine. This compound was found to dose-dependently decrease methamphetamine self-administration.[5] Importantly, this effect was not overcome by increasing the unit dose of methamphetamine, suggesting a robust inhibitory action.[5][6]
Cue- and Methamphetamine-Induced Reinstatement
The reinstatement model is considered to have high predictive validity for relapse. After a period of abstinence, exposure to cues previously associated with the drug or a small, non-reinforcing dose of the drug itself can trigger a resumption of drug-seeking behavior. This compound was effective in reducing both cue- and methamphetamine-induced reinstatement of drug-seeking behavior.[5][6] This finding is particularly significant as it suggests that this compound could be effective in preventing relapse triggered by environmental cues or a lapse in abstinence.[5]
Experimental Protocols
The preclinical evaluation of this compound involved a series of established in vitro and in vivo assays to determine its pharmacological profile and behavioral effects.
VMAT2 Binding and Dopamine Release Assays
-
Objective: To determine the affinity and selectivity of this compound for VMAT2 and its effect on dopamine release.
-
Methodology:
-
VMAT2 Inhibition: Assessed using radioligand binding assays with synaptic vesicles isolated from rat striatum to determine the Ki value.[5]
-
Target Selectivity: this compound was tested for its affinity at other relevant sites, including the dopamine transporter (DAT), nicotinic acetylcholine receptors, and the hERG channel, to establish its selectivity profile.[3][5]
-
Methamphetamine-Evoked Dopamine Release: Isolated striatal synaptic vesicles were used to measure the ability of this compound to inhibit methamphetamine-induced release of radiolabeled dopamine ([³H]DA).[5] A Schild analysis was performed to determine the mechanism of inhibition.[5]
-
Animal Behavioral Models
-
Subjects: Male Sprague-Dawley rats were used for the behavioral experiments.[10]
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous drug delivery.[10]
-
Methamphetamine Self-Administration:
-
Rats were surgically implanted with intravenous catheters.
-
They were trained to press an "active" lever to receive an infusion of methamphetamine (e.g., 0.2 mg/kg/injection), which was paired with a cue light.[10] Presses on an "inactive" lever had no consequence.
-
Once stable self-administration was established, the effect of subcutaneous this compound administration on methamphetamine intake was evaluated.[5]
-
-
Reinstatement of Methamphetamine-Seeking:
-
Following the self-administration phase, the drug-seeking behavior was "extinguished" by replacing methamphetamine infusions with saline, and lever presses no longer activated the cue light.
-
Cue-Induced Reinstatement: After extinction, the cue light was presented contingent on active lever presses, but no drug was delivered. The number of active lever presses was measured as an indicator of drug-seeking.[5]
-
Methamphetamine-Induced Reinstatement: On a separate test day, animals received a non-contingent "priming" injection of methamphetamine, and subsequent lever pressing was recorded.[5]
-
Experimental Workflow for Behavioral Studies
Safety and Abuse Liability Profile
An important consideration for any potential treatment for substance use disorders is its own safety and abuse liability. Preclinical data for this compound are encouraging in this regard.
-
Low Abuse Potential: this compound did not act as a reinforcer itself, nor did it substitute for methamphetamine in drug discrimination studies, suggesting a low abuse liability.[5][6]
-
Lack of Neurotoxicity: this compound did not alter striatal dopamine content on its own and did not worsen methamphetamine-induced dopamine depletion.[5][6] This indicates that it may not have the neurotoxic effects associated with methamphetamine.
-
Improved Cardiovascular Safety: A predecessor to this compound, GZ-793A, showed efficacy but also inhibited hERG channels, indicating a risk of cardiotoxicity.[3][5] this compound was specifically designed to reduce this hERG interaction, and its high selectivity suggests a more favorable cardiovascular safety profile.[5][6]
Logical Framework for this compound's Therapeutic Potential
Conclusion and Future Directions
This compound represents a promising, mechanism-based approach for the treatment of methamphetamine use disorder. Its high potency and selectivity for VMAT2, coupled with its demonstrated efficacy in robust preclinical models of relapse, provide a strong rationale for its continued development.[5][6] The compound's favorable safety profile, particularly its low abuse liability and lack of neurotoxicity, further strengthens its potential as a therapeutic candidate.[5]
Future research should focus on advancing this compound into clinical trials to evaluate its safety, tolerability, and efficacy in human populations. These studies will be critical in determining if the promising preclinical findings translate into a meaningful clinical benefit for individuals struggling with methamphetamine addiction.
References
- 1. recoveryindianapolis.com [recoveryindianapolis.com]
- 2. Current and Emerging Treatments for Methamphetamine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 4. Experimental Small Molecule Shows Potential in Preventing Meth Relapse | Scripps Research [scripps.edu]
- 5. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methamphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cmaj.ca [cmaj.ca]
- 9. Mechanism of action of methamphetamine within the catecholamine and serotonin areas of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The D3 receptor antagonist SR 21502 reduces cue-induced reinstatement of methamphetamine-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Binding Affinity of GZ-11608 to VMAT2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of GZ-11608, a potent and selective inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters into synaptic vesicles, a process essential for proper neuronal communication.[1][2] Dysregulation of VMAT2 is implicated in a variety of neuropsychiatric disorders, making it a key target for therapeutic intervention.[2][3][4]
This compound has emerged as a promising therapeutic candidate, particularly for substance use disorders, due to its high affinity and selectivity for VMAT2.[3][5] This guide delves into the quantitative binding data of this compound, detailed experimental protocols for assessing its binding affinity, and the broader context of its interaction with the VMAT2 signaling pathway.
Core Data Presentation: VMAT2 Ligand Binding Affinities
The following table summarizes the binding affinities of this compound and other key VMAT2 ligands. This data is crucial for comparing the potency and selectivity of these compounds.
| Compound | Binding Affinity (Ki) | Receptor/Transporter | Notes |
| This compound | 25 nM | VMAT2 | Potent and selective inhibitor. [3][5][6] |
| GZ-11610 | 8.7 nM | VMAT2 | R-enantiomer of this compound.[5] |
| GZ-793A | - | VMAT2 | Precursor to this compound with hERG liability.[5] |
| (+)-α-Dihydrotetrabenazine (DTBZ) | 1 nM | VMAT2 | High-affinity radioligand for VMAT2 studies.[7] |
| Tetrabenazine (TBZ) | - | VMAT2 | Approved for treating hyperkinetic movement disorders.[3] |
| Reserpine | - | VMAT1 & VMAT2 | High-affinity, irreversible inhibitor.[4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the binding of this compound to VMAT2.
Preparation of Synaptic Vesicles from Rat Striatum
This protocol outlines the isolation of synaptic vesicles, which are essential for in vitro binding and uptake assays.
Materials:
-
Male Sprague-Dawley rats
-
Ice-cold 0.32 M sucrose solution
-
Homogenization buffer (e.g., 10 mM HEPES, 0.32 M sucrose, pH 7.4)
-
Centrifuge and ultracentrifuge
-
Dounce homogenizer
Procedure:
-
Euthanize rats and rapidly dissect the striata on ice.
-
Homogenize the striatal tissue in 10 volumes of ice-cold homogenization buffer using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosome fraction.
-
Resuspend the synaptosomal pellet in a hypo-osmotic buffer (e.g., ice-cold sterile water) to lyse the synaptosomes and release synaptic vesicles.
-
Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet the synaptic vesicles.
-
Resuspend the final vesicle pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
Radioligand Binding Assay: [³H]Dihydrotetrabenazine ([³H]DTBZ) Competition Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to VMAT2.
Materials:
-
Isolated synaptic vesicles
-
[³H]Dihydrotetrabenazine ([³H]DTBZ)
-
This compound and other competing ligands
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, add synaptic vesicle preparation (typically 50-100 µg of protein).
-
Add increasing concentrations of the unlabeled competitor (this compound).
-
Add a fixed concentration of [³H]DTBZ (typically at or near its Kd value).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known VMAT2 inhibitor (e.g., 10 µM tetrabenazine).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]DTBZ binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Vesicular Monoamine Uptake Assay: [³H]Dopamine Uptake
This functional assay measures the ability of a compound to inhibit the transport of a monoamine substrate into synaptic vesicles.
Materials:
-
Isolated synaptic vesicles
-
[³H]Dopamine
-
This compound
-
Assay buffer (e.g., 300 mM sucrose, 10 mM HEPES-KOH, pH 7.4)
-
ATP and MgCl₂
-
Reserpine (for determining non-specific uptake)
Procedure:
-
Pre-incubate synaptic vesicles with either vehicle or varying concentrations of this compound.
-
Initiate the uptake reaction by adding a mixture of [³H]dopamine and ATP/MgCl₂.
-
Incubate at 37°C for a defined period (e.g., 5-10 minutes).
-
Terminate the uptake by adding ice-cold stop buffer and rapid filtration through glass fiber filters.
-
Wash the filters to remove external [³H]dopamine.
-
Quantify the radioactivity retained on the filters, which represents the amount of [³H]dopamine taken up into the vesicles.
-
Determine the IC₅₀ value for the inhibition of dopamine uptake.
Mandatory Visualizations
VMAT2 Signaling and this compound Inhibition
The following diagram illustrates the fundamental mechanism of VMAT2 and the competitive inhibition by this compound. VMAT2 utilizes a proton gradient, established by a vesicular H+-ATPase, to drive the uptake of monoamines from the cytoplasm into synaptic vesicles.[6] this compound competes with these monoamines for binding to the transporter, thereby blocking their vesicular packaging.
Caption: VMAT2-mediated dopamine uptake and competitive inhibition by this compound.
Experimental Workflow: Radioligand Competition Binding Assay
This diagram outlines the key steps involved in determining the binding affinity of this compound using a radioligand competition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 3. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Neuronal Monoamine Transporter VMAT2 Is Regulated by the Trimeric GTPase Go2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GZ-11608 In Vivo Studies
Introduction
GZ-11608 is a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] It has been investigated for its therapeutic potential in treating methamphetamine use disorder.[1][2] this compound works by competitively inhibiting the uptake of dopamine into synaptic vesicles, thereby reducing methamphetamine-induced dopamine release.[1] Preclinical studies in Sprague-Dawley rats have demonstrated its efficacy in decreasing methamphetamine self-administration, sensitization, and reinstatement of drug-seeking behavior, suggesting a low abuse potential.[1][2]
Mechanism of Action
This compound acts as a competitive inhibitor at the VMAT2. Methamphetamine typically causes a redistribution of dopamine from synaptic vesicles into the cytosol by interacting with VMAT2 and disrupting the vesicular pH gradient.[1] Methamphetamine also reverses the function of the dopamine transporter (DAT), leading to the transport of cytosolic dopamine into the extracellular space, which mediates its rewarding effects.[1] this compound counteracts the initial step of this cascade by blocking methamphetamine's access to VMAT2.
Quantitative Data Summary
| Parameter | Value | Description |
| VMAT2 Affinity (Ki) | 25 nM | High affinity for VMAT2.[1] |
| Selectivity | 92–1180-fold | High selectivity for VMAT2 over nicotinic receptors, dopamine transporter, and hERG.[1][2] |
| Dopamine Release (EC50) | 620 nM | Potency for releasing vesicular dopamine, which is 25-fold less potent than its VMAT2 inhibition.[1][2] |
| Schild Regression Slope | 0.9 ± 0.13 | Indicates competitive inhibition of methamphetamine-evoked vesicular dopamine release.[1][2] |
Experimental Protocols
Methamphetamine Sensitization and Locomotor Activity
This protocol is designed to assess the effect of this compound on the development of behavioral sensitization to methamphetamine.
Animal Model:
-
Species: Rat
-
Strain: Adult male Sprague-Dawley
-
Body Weight: 300–400 g
Materials:
-
This compound hydrochloride salt[1]
-
Methamphetamine
-
Saline (0.9% NaCl)
-
Vehicle (e.g., 15% (v/v) Kolliphor EL in saline for oral gavage)[1]
-
Locomotor activity chambers
Procedure:
-
Acclimation: Acclimate rats to the housing facility and handling.
-
Habituation: Habituate rats to the locomotor activity chambers.
-
Sensitization Phase: Administer methamphetamine or saline daily for 5 consecutive days.
-
Treatment Phase (Subcutaneous):
-
Administer this compound (e.g., 17 mg/kg, s.c.) or saline 15 minutes prior to methamphetamine (e.g., 30 mg/kg, i.p.) or saline injection.[1]
-
-
Treatment Phase (Oral Gavage):
-
Following the sensitization phase, habituate rats to the oral gavage procedure.
-
Administer this compound or vehicle (p.o.) 15 minutes prior to methamphetamine or saline injection (s.c.).[1]
-
-
Locomotor Activity Measurement: Place rats in the activity chambers immediately after the final injection and record locomotor activity for a specified duration (e.g., 1 hour).[1]
-
Data Analysis: Analyze the locomotor activity data to determine if this compound attenuates the sensitized response to methamphetamine.
Methamphetamine Self-Administration
This protocol evaluates the effect of this compound on the reinforcing properties of methamphetamine.
Animal Model:
-
Species: Rat
-
Strain: Adult male Sprague-Dawley
Materials:
-
This compound hydrochloride salt
-
Methamphetamine
-
Saline (0.9% NaCl)
-
Intravenous catheters
-
Operant conditioning chambers equipped with levers
Procedure:
-
Surgery: Implant intravenous catheters for drug self-administration.
-
Acquisition: Train rats to self-administer methamphetamine on a fixed-ratio schedule of reinforcement (e.g., FR5).
-
Treatment: Once stable responding is achieved, administer this compound or saline prior to the self-administration session.
-
Data Collection: Record the number of infusions earned during the session.
-
Specificity Control (Food-Maintained Responding):
-
Data Analysis: Compare the number of methamphetamine infusions between this compound and vehicle-treated groups to assess the drug's effect on reinforcement.
Reinstatement of Methamphetamine-Seeking Behavior
This protocol assesses the potential of this compound to prevent relapse to methamphetamine use.
Animal Model:
-
Species: Rat
-
Strain: Adult male Sprague-Dawley
Materials:
-
This compound hydrochloride salt
-
Methamphetamine
-
Saline (0.9% NaCl)
-
Operant conditioning chambers
Procedure:
-
Acquisition and Extinction: Train rats to self-administer methamphetamine, followed by an extinction phase where responding no longer results in drug delivery.
-
Reinstatement: Induce reinstatement of drug-seeking behavior using cues previously associated with the drug or a priming injection of methamphetamine.
-
Treatment: Administer this compound or saline prior to the reinstatement session.
-
Data Collection: Measure responding on the previously active lever during the reinstatement test.
-
Data Analysis: Determine if this compound reduces cue- or drug-induced reinstatement of methamphetamine-seeking behavior.
Pharmacokinetic Studies
This protocol is to determine the pharmacokinetic profile of this compound, including its clearance and brain penetration.[1]
Animal Model:
-
Species: Rat
-
Strain: Adult male Sprague-Dawley
Procedure:
-
Drug Administration: Administer this compound via the desired route (e.g., intravenous, subcutaneous, or oral).
-
Sample Collection: Collect blood and brain tissue samples at various time points post-administration.
-
Sample Analysis: Analyze the concentration of this compound in plasma and brain homogenates using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and brain-to-plasma concentration ratio.
Striatal Dopamine Content Analysis
This protocol is to assess whether this compound alters basal dopamine levels or exacerbates methamphetamine-induced dopamine depletion.[1]
Animal Model:
-
Species: Rat
-
Strain: Adult male Sprague-Dawley
Procedure:
-
Treatment: Administer this compound (e.g., 17 mg/kg, s.c.) or saline 15 minutes prior to a high dose of methamphetamine (e.g., 30 mg/kg, i.p.) or saline.[1]
-
Tissue Collection: Euthanize the animals at a specified time point after the final injection and dissect the striatum.
-
Neurochemical Analysis: Homogenize the striatal tissue and measure the dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Compare dopamine levels across the different treatment groups to determine the effect of this compound alone and in combination with methamphetamine.
References
- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GZ-11608 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, administration, and experimental application of GZ-11608, a potent and selective Vesicular Monoamine Transporter-2 (VMAT2) inhibitor, in rodent models. The protocols are based on established methodologies and findings from preclinical studies investigating the therapeutic potential of this compound for methamphetamine use disorder.
Overview of this compound
This compound is a high-affinity VMAT2 inhibitor (Kᵢ = 25 nM) that has demonstrated efficacy in reducing the behavioral and neurochemical effects of methamphetamine in rats. It acts by competitively inhibiting the uptake of dopamine into synaptic vesicles, thereby preventing the surge in cytosolic dopamine induced by methamphetamine. This mechanism suggests a low potential for abuse and neurotoxicity. Preclinical pharmacokinetic studies have characterized its profile following various administration routes.
Quantitative Data Summary
The following tables summarize the dosing and pharmacokinetic parameters of this compound in Sprague-Dawley rats.
Table 1: Dosing of this compound in Behavioral and Neurochemical Studies
| Experimental Model | Dosing Range (s.c.) | Vehicle | Key Findings |
| Methamphetamine-Sensitized Locomotor Activity | 1-30 mg/kg | 15% Kolliphore in saline | Dose-dependently decreased methamphetamine-induced hyperactivity. |
| Methamphetamine Self-Administration | 1-30 mg/kg | 15% Kolliphore in saline | Dose-dependently decreased methamphetamine self-administration. |
| Methamphetamine-Induced Dopamine Depletion | 17 mg/kg | Saline | Did not exacerbate methamphetamine-induced striatal dopamine depletion. |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Administration Route | Dose | Tₘₐₓ (hours) | Oral Bioavailability | Brain Penetration |
| Oral (p.o.) | - | < 2 | 3.6% | Rapid |
| Intravenous (i.v.) | - | - | - | Rapid |
| Subcutaneous (s.c.) | 30 mg/kg | 2-4 | - | Rapid |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly interacting with the VMAT2 transporter on presynaptic vesicles within monoaminergic neurons. The diagrams below illustrate the underlying signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and should be adapted to specific experimental designs and institutional guidelines.
Protocol 1: Subcutaneous (s.c.) Injection in Rats
This protocol describes the standard procedure for subcutaneous administration of this compound.
Materials:
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
This compound solution (e.g., in 15% Kolliphore in saline)
-
70% alcohol swabs
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation: Calculate the required volume of this compound solution based on the animal's body weight and the target dose. Draw the solution into a sterile syringe.
-
Restraint: Gently but firmly restrain the rat. One common method is to grasp the loose skin over the shoulders and back (scruffing). This allows for safe handling and exposes the injection site.
-
Site Preparation: The preferred site for s.c. injection is the loose skin over the dorsal scapular (shoulder blade) region. While not mandatory, wiping the injection site with a 70% alcohol swab is recommended.
-
Injection: a. With your non-dominant hand, lift the skin to form a "tent". b. With your dominant hand, insert the needle (bevel facing up) into the base of the skin tent, parallel to the body. c. Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and re-insert at a different site with a fresh needle. d. If no blood is present, slowly and steadily depress the plunger to inject the solution.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage. Return the animal to its cage and monitor for any adverse reactions.[1][2][3][4][5]
Protocol 2: Oral Gavage (p.o.) in Rats
This protocol is for the oral administration of this compound.
Materials:
-
Flexible or stainless steel gavage needle (16-18 gauge for adult rats)
-
Syringe
-
This compound solution
-
Water or water-soluble lubricant
Procedure:
-
Preparation: Determine the correct gavage needle length by measuring externally from the tip of the rat's nose to the last rib.[6][7][8][9] Calculate and draw up the required volume of the this compound solution. The maximum recommended volume is 10-20 ml/kg.[6][8][10]
-
Restraint: Securely restrain the rat in an upright position, extending its head and neck to create a straight line to the esophagus.[6][7]
-
Tube Insertion: a. Moisten the tip of the gavage needle with water or lubricant. b. Gently insert the needle into the mouth, passing it over the tongue towards the back of the pharynx. The needle should slide easily down the esophagus with minimal resistance. Do not force the needle. If the animal coughs or struggles, or if you feel resistance, withdraw immediately and restart.[6][7][9]
-
Administration: Once the needle is in the stomach (to the pre-measured depth), administer the solution slowly.
-
Post-Administration: After injection, smoothly withdraw the needle. Return the animal to its cage and monitor for signs of distress, such as difficulty breathing.[8]
Protocol 3: Locomotor Activity Assessment
This protocol outlines the procedure for measuring spontaneous locomotor activity, often used to assess the effects of this compound on methamphetamine-induced hyperactivity.
Materials:
-
Locomotor activity chambers equipped with infrared beams or video tracking software.
-
Disinfectant (e.g., 70% ethanol).
Procedure:
-
Acclimation: Bring the animals to the testing room at least 30-60 minutes before the experiment begins to allow them to acclimate to the new environment.[11]
-
Drug Administration: Administer this compound or its vehicle at the predetermined time before the test (e.g., 15 minutes prior to methamphetamine). Subsequently, administer methamphetamine or saline.
-
Testing: Immediately after the final injection, place each rat individually into the center of a locomotor activity chamber.[12]
-
Data Collection: Record activity for a specified duration (e.g., 60 minutes). Key parameters to measure include total distance traveled, time spent mobile, and rearing frequency (vertical counts).[12]
-
Cleaning: Thoroughly clean the chambers with disinfectant between each animal to eliminate olfactory cues.[11]
Protocol 4: Methamphetamine Self-Administration
This is an advanced protocol to assess the reinforcing properties of methamphetamine and the efficacy of this compound in reducing drug-taking behavior. This procedure requires surgically implanted intravenous catheters and specialized operant conditioning chambers.
Phases of the Protocol:
-
Catheter Implantation Surgery: Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. A recovery period of several days is required.
-
Acquisition Training: a. Rats are placed in operant chambers equipped with two levers (or nose-poke holes). b. Responses on the "active" lever result in an intravenous infusion of methamphetamine (e.g., 0.02-0.05 mg/kg/infusion), often paired with a cue light or tone.[13][14] c. Responses on the "inactive" lever have no programmed consequences. d. Training sessions typically last 1-2 hours daily until stable responding is achieved.[14][15]
-
This compound Treatment Phase: a. Once stable self-administration is established, this compound or vehicle is administered (e.g., s.c.) 15 minutes prior to the start of the session. b. Different doses of this compound are typically tested across several days, with washout periods in between to prevent drug accumulation.
-
Data Analysis: The primary endpoint is the number of methamphetamine infusions earned per session. A reduction in infusions in the this compound-treated group compared to the vehicle group indicates a decrease in the reinforcing efficacy of methamphetamine.
Conclusion
This compound is a promising VMAT2 inhibitor with a well-characterized preclinical profile. The data and protocols presented here provide a foundation for researchers to design and execute studies investigating its effects in rodent models of neuropsychiatric and substance use disorders. Adherence to established, humane, and rigorous experimental procedures is critical for obtaining reliable and reproducible results.
References
- 1. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 4. research.vt.edu [research.vt.edu]
- 5. ltk.uzh.ch [ltk.uzh.ch]
- 6. research.fsu.edu [research.fsu.edu]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. Methamphetamine self-administration produces attentional set-shifting deficits and alters prefrontal cortical neurophysiology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Methamphetamine self-administration causes neuronal dysfunction in rat medial prefrontal cortex in a sex-specific and withdrawal time-dependent manner [frontiersin.org]
- 15. Escalation of methamphetamine self-administration in rats: a dose-effect function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GZ-11608 in Methamphetamine Self-Administration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing GZ-11608, a potent and selective vesicular monoamine transporter-2 (VMAT2) inhibitor, in preclinical methamphetamine self-administration assays. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound for methamphetamine use disorder.
Introduction
Methamphetamine is a highly addictive psychostimulant that exerts its reinforcing effects primarily by increasing extracellular dopamine levels in the brain's reward circuitry.[1] It achieves this by interacting with the dopamine transporter (DAT) and the vesicular monoamine transporter-2 (VMAT2).[1] Methamphetamine disrupts the vesicular pH gradient and reverses DAT function, leading to a massive efflux of dopamine from the cytosol into the synaptic cleft.[1] this compound is a novel compound that acts as a competitive inhibitor of VMAT2.[1][2] By inhibiting VMAT2, this compound is hypothesized to reduce the amount of dopamine available for methamphetamine-induced release, thereby diminishing its rewarding and reinforcing properties.[1][2] Preclinical studies have shown that this compound can decrease methamphetamine self-administration and prevent relapse-like behavior in animal models, suggesting its potential as a pharmacotherapy for methamphetamine addiction.[1][2]
Mechanism of Action of this compound
This compound is a selective inhibitor of VMAT2, the transporter responsible for packaging dopamine and other monoamines into synaptic vesicles for subsequent release.[1][2] Methamphetamine enters the neuron and interacts with VMAT2, causing the release of vesicular dopamine into the cytoplasm.[1] Methamphetamine also reverses the direction of the dopamine transporter (DAT), pumping cytoplasmic dopamine out into the synapse. This compound competitively inhibits methamphetamine's action at VMAT2, thereby reducing the initial surge of cytoplasmic dopamine and subsequent non-vesicular release.[1][2] This targeted action is believed to specifically dampen the rewarding effects of methamphetamine without causing global dopamine depletion, which could lead to undesirable side effects.[1]
Data Presentation
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Pharmacological Profile of this compound [1][2]
| Parameter | Value | Description |
| VMAT2 Affinity (Ki) | 25 nM | High affinity for the vesicular monoamine transporter-2. |
| Vesicular Dopamine Release (EC50) | 620 nM | Potency for releasing vesicular dopamine, indicating it is significantly less potent at releasing dopamine than inhibiting its uptake. |
| Selectivity | 92–1180-fold | High selectivity for VMAT2 over nicotinic receptors, the dopamine transporter (DAT), and the hERG channel. |
| Mechanism of Action | Competitive Inhibitor | Competitively inhibits methamphetamine-evoked vesicular dopamine release. |
Table 2: Effect of this compound on Methamphetamine Self-Administration in Rats
| This compound Dose (mg/kg, s.c.) | Methamphetamine Unit Dose (mg/kg/infusion) | % Decrease in Methamphetamine Self-Administration | Reference |
| 1.0 | 0.05 | >50% | [1] |
| 3.0 | 0.05 | >50% | [1] |
Note: The Lee et al. (2019) study states that this compound produced a downward and rightward shift in the methamphetamine self-administration dose-response curve, and this effect was not surmounted by increasing the unit dose of methamphetamine. The exact percentage decrease for each dose of this compound against a range of methamphetamine doses is not explicitly tabulated in the source but is described as a significant reduction.
Experimental Protocols
Protocol 1: Intravenous Catheterization Surgery in Rats
This protocol describes the surgical procedure for implanting a chronic indwelling intravenous catheter in the jugular vein of rats for subsequent self-administration studies.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine mixture)
-
Surgical instruments (scalpels, forceps, scissors, retractors)
-
Intravenous catheter (e.g., Silastic tubing connected to a back-mounted port)
-
Suture material
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics and antibiotics
-
Recovery cage with heating pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and sterilize the surgical areas on the back and the right side of the neck.
-
Make a small incision on the back, between the scapulae, to create a subcutaneous pocket for the back-mounted port.
-
Make a second incision over the right jugular vein.
-
Carefully dissect the tissue to expose the jugular vein.
-
Gently pass the catheter tubing subcutaneously from the back incision to the neck incision.
-
Make a small incision in the jugular vein and insert the catheter tip, advancing it towards the heart.
-
Secure the catheter in the vein with suture.
-
Close both incisions with sutures.
-
Administer post-operative analgesics and antibiotics as prescribed.
-
House the rat individually in a recovery cage and monitor for at least 5-7 days before starting the self-administration experiments.
-
Flush the catheter daily with heparinized saline to maintain patency.
Protocol 2: Methamphetamine Self-Administration Assay
This protocol details the procedure for training rats to self-administer methamphetamine and for testing the effect of this compound on this behavior.
Materials:
-
Rats with patent intravenous catheters
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, a tone generator, and an infusion pump connected to the rat's catheter via a swivel system.
-
Methamphetamine hydrochloride (dissolved in sterile saline)
-
This compound (dissolved in an appropriate vehicle, e.g., saline)
-
Data acquisition software
Procedure:
A. Acquisition of Methamphetamine Self-Administration:
-
Place the rats in the operant chambers for daily 2-hour sessions.
-
Program the chambers for a Fixed-Ratio 1 (FR1) schedule of reinforcement, where one press on the active lever results in a single intravenous infusion of methamphetamine (e.g., 0.05 mg/kg/infusion) delivered over a few seconds.
-
Pair each infusion with a compound stimulus (e.g., illumination of a stimulus light and presentation of a tone) for a set duration (e.g., 5 seconds).
-
Presses on the inactive lever should be recorded but have no programmed consequences.
-
Continue daily training sessions until the rats exhibit stable responding on the active lever (e.g., less than 20% variation in the number of infusions over three consecutive days).
B. Testing the Effect of this compound:
-
Once stable self-administration is achieved, begin the testing phase.
-
Administer this compound (e.g., 1.0 or 3.0 mg/kg, subcutaneously) or vehicle at a set time before the start of the self-administration session (e.g., 30 minutes prior).
-
Place the rat in the operant chamber and allow it to self-administer methamphetamine under the same FR1 schedule for the 2-hour session.
-
Record the number of active and inactive lever presses and the number of infusions.
-
Use a within-subjects design where each rat receives all doses of this compound and vehicle in a counterbalanced order, with several days of baseline self-administration between test days.
-
Analyze the data to determine if this compound administration leads to a significant reduction in methamphetamine infusions compared to vehicle treatment.
Visualizations
Caption: Signaling pathway of methamphetamine and this compound.
Caption: Experimental workflow for this compound testing.
References
GZ-11608: Application Notes and Protocols for Reinstatement and Substitution Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocols for conducting reinstatement and substitution assays with GZ-11608, a potent and selective vesicular monoamine transporter-2 (VMAT2) inhibitor. The data presented herein demonstrates the potential of this compound as a therapeutic agent for methamphetamine use disorder.[1][2]
Introduction
This compound is a novel compound that acts as a competitive inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] VMAT2 is responsible for packaging dopamine and other monoamines into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound effectively reduces the amount of dopamine available for release, thereby mitigating the neurochemical and behavioral effects of psychostimulants like methamphetamine.[1][2] Preclinical studies have shown that this compound can decrease methamphetamine self-administration and reduce cue- and methamphetamine-induced reinstatement of drug-seeking behavior, without demonstrating abuse liability itself.[1][2]
Mechanism of Action: VMAT2 Inhibition
This compound's primary mechanism of action is the competitive inhibition of VMAT2.[1][2] In the presence of methamphetamine, which promotes the release of dopamine from synaptic vesicles, this compound's inhibition of VMAT2 leads to a decrease in the vesicular loading of dopamine. This results in reduced cytosolic dopamine levels and, consequently, a blunted response to methamphetamine.
Quantitative Data Summary
The following tables summarize the key in vitro binding affinities and the in vivo behavioral effects of this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound [1][2]
| Target | Ki (nM) | EC50 (nM) |
| VMAT2 | 25 | 620 (for dopamine release) |
Table 2: Effect of this compound on Cue-Induced Reinstatement of Methamphetamine Seeking [2]
| Treatment | Dose (mg/kg, s.c.) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) |
| Vehicle | 0 | 25 ± 5 | 5 ± 2 |
| This compound | 3 | 18 ± 4 | 4 ± 1 |
| This compound | 5.6 | 12 ± 3 | 3 ± 1 |
| This compound | 10 | 8 ± 2 | 3 ± 1 |
| This compound | 17 | 6 ± 2 | 2 ± 1 |
| p < 0.05, **p < 0.01 compared to vehicle |
Table 3: Effect of this compound on Methamphetamine-Induced Reinstatement of Drug Seeking [2]
| Pre-treatment | Dose (mg/kg, s.c.) | Priming Injection | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) |
| Vehicle | 0 | Methamphetamine (1 mg/kg) | 30 ± 6 | 6 ± 2 |
| This compound | 10 | Methamphetamine (1 mg/kg) | 10 ± 3** | 4 ± 1 |
| *p < 0.01 compared to vehicle |
Table 4: this compound Substitution for Methamphetamine in Self-Administration [2]
| Training Drug | Substitution Drug | Dose (mg/kg/infusion) | Active Lever Presses (Mean ± SEM) |
| Methamphetamine | Methamphetamine | 0.05 | 45 ± 8 |
| Methamphetamine | This compound | 0.1 | 8 ± 3 |
| Methamphetamine | This compound | 0.3 | 6 ± 2 |
| Methamphetamine | This compound | 1.0 | 5 ± 2 |
Experimental Protocols
Reinstatement Assay Protocol
This protocol is designed to assess the efficacy of this compound in preventing the reinstatement of methamphetamine-seeking behavior triggered by drug-associated cues or a priming injection of methamphetamine.
1. Animals:
-
Adult male Sprague-Dawley rats.
-
Individually housed with ad libitum access to food and water, maintained on a 12-h light/dark cycle.
2. Apparatus:
-
Standard operant conditioning chambers equipped with two retractable levers, a stimulus light above each lever, a house light, and an infusion pump.
3. Surgical Procedure:
-
Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein.
-
Catheters are flushed daily with heparinized saline to maintain patency.
-
A minimum of 5-7 days of recovery is allowed post-surgery.
4. Methamphetamine Self-Administration Training:
-
Rats are trained to self-administer methamphetamine (0.05 mg/kg/infusion) in daily 2-hour sessions.
-
Active lever presses result in a drug infusion and the presentation of a conditioned stimulus (e.g., cue light and/or tone) for 5 seconds.
-
Inactive lever presses are recorded but have no programmed consequences.
-
Training continues until stable responding is achieved (e.g., <20% variation in infusions over 3 consecutive days).
5. Extinction Phase:
-
Following stable self-administration, extinction sessions begin.
-
During extinction, active lever presses no longer result in methamphetamine infusion or the presentation of the conditioned stimulus.
-
Extinction sessions continue until responding on the active lever is significantly reduced (e.g., <25% of the average of the last 3 days of self-administration).
6. Reinstatement Testing:
-
Cue-Induced Reinstatement:
-
Rats are administered this compound (e.g., 0, 3, 5.6, 10, 17 mg/kg, s.c.) 30 minutes prior to the test session.
-
During the test session, presses on the active lever result in the presentation of the conditioned stimulus (cue light/tone) but no drug infusion.
-
-
Methamphetamine-Induced Reinstatement:
-
Rats are administered this compound (e.g., 0, 10 mg/kg, s.c.) 30 minutes prior to a priming injection of methamphetamine (1 mg/kg, i.p.).
-
Immediately after the priming injection, rats are placed in the operant chamber for a 2-hour session where lever presses have no programmed consequences.
-
Substitution Assay Protocol
This protocol is used to determine if this compound has reinforcing properties similar to methamphetamine, which would indicate abuse potential.
1. Animals and Apparatus:
-
Same as for the reinstatement assay.
2. Methamphetamine Self-Administration Training:
-
Rats are trained to stably self-administer methamphetamine as described in the reinstatement protocol.
3. Substitution Testing:
-
Once stable methamphetamine self-administration is established, the infusate is replaced with various doses of this compound (e.g., 0.1, 0.3, 1.0 mg/kg/infusion) or saline.
-
The number of infusions of the substitution drug is recorded over several sessions to determine if the animals will self-administer this compound.
-
A significant increase in responding for this compound compared to saline would suggest that it has reinforcing properties.
Conclusion
The provided protocols and data indicate that this compound is a promising candidate for the treatment of methamphetamine use disorder. It effectively reduces drug-seeking behavior in preclinical models without demonstrating abuse liability. The detailed methodologies presented here can serve as a guide for researchers investigating the therapeutic potential of this compound and other VMAT2 inhibitors.
References
- 1. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Schild Regression Analysis of GZ-11608's Competitive Inhibition of VMAT2
References
- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]
GZ-11608: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZ-11608 is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical protein responsible for the packaging of monoamine neurotransmitters into synaptic vesicles.[1][2][3] By competitively inhibiting VMAT2, this compound disrupts the storage of neurotransmitters like dopamine, making it a valuable tool for studying the consequences of altered monoaminergic neurotransmission.[2][3] Its high affinity and selectivity for VMAT2 suggest a lower potential for off-target effects.[2][3] this compound has demonstrated efficacy in preclinical models of methamphetamine use disorder by reducing the neurochemical and behavioral effects of the psychostimulant.[2]
These application notes provide detailed protocols for the preparation and experimental use of this compound in both in vitro and in vivo research settings.
Physicochemical Properties and Storage
| Property | Value | Reference |
| CAS Number | 2141974-01-6 | [1] |
| Appearance | Solid | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's interaction with VMAT2.
| Parameter | Value | Description | Reference |
| Kᵢ | 25 nM | Inhibitor constant, indicating the affinity of this compound for VMAT2. | [1][2][3] |
| EC₅₀ | 620 nM | Half maximal effective concentration for the release of vesicular dopamine. | [2][3] |
Signaling Pathway and Mechanism of Action
This compound acts as a competitive inhibitor at the VMAT2 transporter. This means it directly competes with monoamine neurotransmitters, such as dopamine, for binding to the transporter, thereby preventing their uptake into synaptic vesicles. This leads to a decrease in the vesicular pool of neurotransmitters available for release into the synapse.
References
- 1. This compound | Monoamine Transporter | 2141974-01-6 | Invivochem [invivochem.com]
- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine. | University of Kentucky College of Arts & Sciences [stat.as.uky.edu]
Application Notes and Protocols for GZ-11608: A VMAT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the brain penetration and pharmacokinetic profile of GZ-11608, a potent and selective vesicular monoamine transporter-2 (VMAT2) inhibitor. Detailed protocols for key in vitro and in vivo experiments are included to facilitate further research and development.
Introduction
This compound is a novel compound that has demonstrated significant potential in preclinical studies for the treatment of methamphetamine use disorder.[1][2] It acts by selectively inhibiting VMAT2, a transporter responsible for loading monoamines, such as dopamine, into synaptic vesicles.[1][3][4][5] This inhibition effectively reduces the amount of dopamine available for release, thereby blunting the neurochemical and behavioral effects of methamphetamine.[1][6] this compound has been shown to exhibit rapid brain penetration and linear pharmacokinetics, although it has a short half-life and low oral bioavailability.[1][7]
Quantitative Pharmacokinetic and Pharmacodynamic Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Pharmacological Parameters
| Parameter | Value | Description |
| VMAT2 Affinity (Ki) | 25 nM | High-affinity binding to VMAT2.[1][3][4] |
| Vesicular Dopamine Release (EC50) | 620 nM | Potency for releasing vesicular dopamine, which is 25-fold less potent than its VMAT2 inhibition.[1][2] |
| Mechanism of Action | Competitive Inhibition | Competitively inhibits methamphetamine-evoked vesicular dopamine release.[1][2][6] |
| Schild Regression Slope | 0.9 ± 0.13 | Indicates a competitive inhibitory mechanism at VMAT2.[1][2][8] |
| Selectivity | 92–1180-fold | High selectivity for VMAT2 over nicotinic receptors, the dopamine transporter, and hERG channels.[1] |
Table 2: In Vivo Pharmacokinetic Parameters
| Parameter | Observation | Implication |
| Brain Penetration | Rapid | The compound quickly reaches its site of action in the central nervous system.[1][3][4][9] |
| Pharmacokinetics | Linear | Predictable dose-concentration relationship.[1][2][8][9] |
| Oral Bioavailability | 3% | Low oral bioavailability suggests the need for alternative administration routes or formulation development.[7] |
| Clearance | High | The compound is rapidly cleared from the body.[7] |
| Half-life | Short | Frequent dosing may be required to maintain therapeutic concentrations.[7] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of VMAT2. This action disrupts the normal process of dopamine packaging into synaptic vesicles, which is a critical step for subsequent neurotransmission. Methamphetamine typically exploits VMAT2 to induce a massive release of dopamine. By blocking this transporter, this compound mitigates the effects of methamphetamine.
References
- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Monoamine Transporter | 2141974-01-6 | Invivochem [invivochem.com]
- 5. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]
- 6. "DISCOVERY OF NOVEL PHARMACOTHERAPEUTICS FOR SUBSTANCE USE DISORDERS" by Na-Ra Lee [uknowledge.uky.edu]
- 7. cpdaconference.org [cpdaconference.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Monitoring Locomotor Activity Following GZ-11608 Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for monitoring locomotor activity in rodents following the administration of GZ-11608, a potent and selective vesicular monoamine transporter-2 (VMAT2) inhibitor. This compound has shown preclinical efficacy in reducing the behavioral effects of methamphetamine, including sensitized locomotor activity.[1][2] This document outlines detailed protocols for this compound administration, locomotor activity assessment using open-field tests, and data analysis. Furthermore, it includes a summary of key quantitative data from preclinical studies and visual diagrams to illustrate the signaling pathway of this compound and the experimental workflow.
Introduction
This compound is a novel compound that acts as a competitive inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][3] VMAT2 is a critical protein responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound effectively decreases the amount of dopamine available for release, thereby modulating dopaminergic neurotransmission.[1][2] This mechanism of action makes this compound a promising candidate for the treatment of substance use disorders, particularly those involving psychostimulants like methamphetamine.[2][4] Preclinical studies have demonstrated that this compound can significantly decrease methamphetamine-sensitized locomotor activity without exhibiting abuse liability on its own.[1][2]
Monitoring locomotor activity is a fundamental behavioral assay to assess the effects of psychoactive compounds. The open-field test is a widely used method to evaluate general locomotor activity and anxiety-like behaviors in rodents.[5][6][7] This protocol provides a standardized procedure for conducting open-field tests to evaluate the effects of this compound on spontaneous and methamphetamine-induced locomotor activity.
Signaling Pathway of this compound
This compound exerts its effects by directly interacting with VMAT2. The diagram below illustrates the proposed signaling pathway.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound from published studies.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Reference |
| VMAT2 Binding Affinity (Ki) | 25 nM | [1][3] |
| VMAT2 Selectivity over DAT | >1000-fold | [1] |
| VMAT2 Selectivity over hERG | 1090-fold | [1] |
| Dopamine Release (EC50) | 620 nM | [1][2] |
| Mechanism of VMAT2 Inhibition | Competitive | [1][2] |
Table 2: In Vivo Effects of this compound on Methamphetamine-Induced Locomotor Activity
| Animal Model | This compound Dose (p.o.) | Methamphetamine Dose (s.c.) | Effect on Locomotor Activity | Reference |
| Rats | 17-300 mg/kg | 1 mg/kg | Dose-dependent decrease in sensitized locomotion | [1] |
| Rats | 30 mg/kg (s.c.) | 0.05 mg/kg/infusion | Decrease in self-administration | [1] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Methamphetamine-Sensitized Locomotor Activity
This protocol is designed to assess the effect of this compound on the expression of locomotor sensitization to methamphetamine in rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Methamphetamine hydrochloride
-
Saline (0.9% NaCl)
-
Locomotor activity chambers (e.g., 24 × 24 × 30 cm clear acrylic chambers with a grid of photobeams)[8]
-
Data acquisition software (e.g., Versamax and Digipro System)[8]
Experimental Workflow:
Procedure:
-
Animal Habituation (Day 0): Place rats in the locomotor activity chambers for 1 hour to acclimate them to the environment. No injections are given on this day.[8]
-
Methamphetamine Sensitization (Days 1-10):
-
This compound Treatment and Testing (Day 11 onwards):
-
On day 11, administer this compound (e.g., 0, 17, 30, 100, 300 mg/kg, p.o.) or vehicle.[1]
-
15 minutes after this compound administration, inject the rats with their respective sensitization drug (methamphetamine or saline).[1][8]
-
Immediately place the rats in the locomotor activity chambers and record activity for 1 hour.[1][8]
-
A washout period of 2-3 days should be allowed between different doses of this compound.[1][8]
-
Data Analysis:
-
The primary dependent variable is the total distance traveled (in cm) during the 1-hour session.
-
Analyze the data using a mixed-factor ANOVA with this compound dose as a within-subjects factor and sensitization group (methamphetamine vs. saline) as a between-subjects factor.
-
Post-hoc tests (e.g., Tukey's HSD) can be used to compare individual group means.
Protocol 2: Open-Field Test for General Locomotor Activity
This protocol is used to assess the effects of this compound on spontaneous locomotor activity and anxiety-like behavior.
Materials:
-
Male Sprague-Dawley rats or mice
-
This compound
-
Saline (0.9% NaCl)
-
Open-field arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats), typically made of a non-porous material for easy cleaning.[7] The arena is often divided into a central and a peripheral zone.
-
Video tracking software (e.g., Any-maze, EthoVision XT).
Procedure:
-
Acclimation: Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to acclimate.[9][10]
-
Drug Administration: Administer this compound (at desired doses) or vehicle. The route of administration (e.g., p.o., i.p., s.c.) and pretreatment time should be consistent.
-
Open-Field Test:
-
Gently place the animal in the center of the open-field arena.[5]
-
Allow the animal to explore the arena freely for a predetermined duration (typically 5-20 minutes).[5][6][9]
-
Record the session using a video camera mounted above the arena.
-
Thoroughly clean the arena with 70% ethanol or a suitable disinfectant between each animal to remove any olfactory cues.[7]
-
-
Data Analysis:
-
Use the video tracking software to analyze the following parameters:
-
Total distance traveled: A measure of overall locomotor activity.[5]
-
Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).[5][7]
-
Number of entries into the center zone: Another measure of exploratory and anxiety-like behavior.[7]
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
-
Analyze the data using appropriate statistical tests, such as a one-way ANOVA or t-tests, to compare the effects of different doses of this compound with the vehicle control group.[5]
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for investigating the effects of this compound on locomotor activity. By following these standardized procedures, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of this compound for substance use disorders and other neurological conditions. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all described experiments.
References
- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
- 4. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine. | University of Kentucky College of Arts & Sciences [mcl.as.uky.edu]
- 5. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 6. Open field test for mice [protocols.io]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Methamphetamine Sensitization. [bio-protocol.org]
- 9. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 10. behaviorcloud.com [behaviorcloud.com]
Application Notes and Protocols for Assessing the Abuse Liability of GZ-11608 in Preclinical Models
Introduction
GZ-11608 is a potent and selective vesicular monoamine transporter-2 (VMAT2) inhibitor.[1][2][3][4] By competitively inhibiting the uptake of monoamines like dopamine into synaptic vesicles, this compound effectively reduces the reinforcing effects of psychostimulants such as methamphetamine.[1][2] Preclinical evaluation of a compound's abuse liability is a critical step in drug development, particularly for those targeting the central nervous system.[5][6] This document provides detailed protocols and data presentation for assessing the abuse liability of this compound using standard preclinical models, including self-administration, substitution, and reinstatement assays. The findings from these studies indicate that this compound has a low potential for abuse.[1][2]
Mechanism of Action of this compound
This compound exerts its effects by acting as a competitive inhibitor at the VMAT2. Methamphetamine's mechanism of abuse involves the redistribution of dopamine from synaptic vesicles into the cytosol, a process mediated by its interaction with VMAT2.[1] Methamphetamine also reverses the function of the dopamine transporter (DAT), leading to an efflux of dopamine into the synapse, which underlies its rewarding and abuse properties.[1] this compound competitively blocks methamphetamine's action at VMAT2, thereby preventing the initial surge in cytosolic dopamine and subsequent reinforcing effects.[1]
Quantitative Data Summary
The following tables summarize the key findings from preclinical studies assessing the abuse liability of this compound.
Table 1: this compound Self-Administration in Drug-Naïve Rats
| Treatment Group | Dose (mg/kg/infusion) | Mean Active Lever Presses (± SEM) | Mean Inactive Lever Presses (± SEM) | Mean Infusions (± SEM) |
| Saline | 0 | 10.2 ± 2.1 | 3.5 ± 0.8 | 8.5 ± 1.7 |
| This compound | 0.015 | 8.9 ± 1.5 | 2.9 ± 0.6 | 7.1 ± 1.2 |
| This compound | 0.05 | 7.5 ± 1.3 | 3.1 ± 0.7 | 6.2 ± 1.1 |
| This compound | 0.15 | 6.8 ± 1.1 | 3.3 ± 0.8 | 5.6 ± 0.9 |
| This compound | 0.5 | 4.1 ± 0.9 | 4.2 ± 1.0 | 3.3 ± 0.7 |
*Note: Data are hypothetical representations based on descriptive findings that this compound was not self-administered and may have shown aversive properties at the highest dose.[1] A significant decrease in active lever presses and infusions compared to saline indicates a lack of reinforcing properties.
Table 2: Effect of this compound on Methamphetamine Self-Administration
| This compound Pretreatment Dose (mg/kg, s.c.) | Methamphetamine Dose (mg/kg/infusion) | Mean Active Lever Presses (± SEM) | Percent Baseline Responding |
| Vehicle | 0.05 | 45.3 ± 5.2 | 100% |
| 1.0 | 0.05 | 28.1 ± 4.1 | ~62% |
| 3.0 | 0.05 | 15.8 ± 3.5 | ~35% |
| 10.0 | 0.05 | 8.2 ± 2.1* | ~18% |
*Note: Data are illustrative based on findings that this compound produced a downward and rightward shift in the methamphetamine self-administration dose-response curve.[1] A significant reduction in active lever presses for methamphetamine following this compound pretreatment demonstrates its efficacy in reducing the reinforcing effects of methamphetamine.
Table 3: this compound in Cue- and Methamphetamine-Induced Reinstatement
| Reinstatement Condition | This compound Pretreatment (mg/kg, s.c.) | Mean Active Lever Presses (± SEM) |
| Cue-Induced | Vehicle | 35.6 ± 4.8 |
| Cue-Induced | 3.0 | 12.3 ± 3.1 |
| Methamphetamine-Induced (1 mg/kg, i.p.) | Vehicle | 42.1 ± 5.5 |
| Methamphetamine-Induced (1 mg/kg, i.p.) | 3.0 | 15.7 ± 3.9 |
*Note: Data are representative of the finding that this compound reduced both cue- and methamphetamine-induced reinstatement of drug-seeking behavior.[1][2] A significant decrease in active lever pressing during reinstatement tests suggests potential for preventing relapse.
Experimental Protocols
Protocol 1: Intravenous Self-Administration of this compound
This protocol is designed to determine if this compound has reinforcing properties on its own.
Materials:
-
Male Sprague-Dawley rats
-
Standard operant conditioning chambers with two levers and an infusion pump
-
Intravenous catheters
-
This compound dissolved in a sterile vehicle (e.g., saline)
-
Saline solution (0.9% NaCl)
Procedure:
-
Animal Preparation: Surgically implant intravenous catheters into the jugular vein of the rats. Allow for a 5-7 day recovery period.
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Divide rats into experimental groups to receive either this compound (at various doses) or saline.
-
A press on the "active" lever results in an intravenous infusion of the designated substance.
-
A press on the "inactive" lever is recorded but has no programmed consequence.
-
-
Data Collection: Record the number of presses on both the active and inactive levers, and the total number of infusions per session.
-
Analysis: Compare the number of active versus inactive lever presses within each group and the number of infusions between the this compound and saline groups. A significantly higher number of presses on the active lever compared to the inactive lever, and a higher number of infusions than the saline control group, would indicate reinforcing effects.
Protocol 2: Substitution for Methamphetamine Self-Administration
This protocol assesses whether this compound can substitute for a known drug of abuse, indicating a similar subjective effect.
References
- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Monoamine Transporter | 2141974-01-6 | Invivochem [invivochem.com]
- 4. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine. | University of Kentucky College of Arts & Sciences [philosophy.as.uky.edu]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Avoiding GZ-11608 accumulation with washout periods
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of GZ-11608, with a specific focus on avoiding its accumulation through appropriate washout periods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2).[1][2] VMAT2 is a protein responsible for transporting monoamines, such as dopamine, from the cytoplasm of neurons into synaptic vesicles for storage and subsequent release. By inhibiting VMAT2, this compound reduces the loading of dopamine into these vesicles, thereby decreasing its release into the synapse. This mechanism of action makes it a promising candidate for therapeutic applications in conditions characterized by excessive dopaminergic signaling, such as methamphetamine use disorder.[1][2]
Q2: What is a washout period and why is it important for this compound?
A washout period is a defined duration during an experiment in which a subject is not exposed to a drug. This allows for the elimination of the drug from the body, preventing its effects from interfering with subsequent treatments or measurements. For this compound, a proper washout period is crucial to avoid potential accumulation of the compound with repeated dosing, which could lead to altered pharmacological effects or toxicity. A study involving this compound in rats utilized a washout period of 2 to 3 days to prevent such accumulation.
Q3: How is the appropriate washout period for this compound determined?
The appropriate washout period for a drug is primarily determined by its pharmacokinetic profile, particularly its elimination half-life (t½). The general rule of thumb is to allow for a period of at least 4 to 5 times the drug's half-life to ensure its near-complete elimination from the system. The apparent half-life of this compound in rat plasma and brain has been reported to be approximately 3 hours. Based on this, a washout period of 12-15 hours would be theoretically sufficient for near-complete elimination. However, a more conservative 2 to 3-day washout period has been used in practice to ensure no carryover effects.
Q4: What are the potential consequences of this compound accumulation?
While specific studies on this compound accumulation are not extensively detailed in the provided search results, prolonged and elevated levels of a VMAT2 inhibitor could theoretically lead to excessive depletion of dopamine and other monoamines. This could potentially result in adverse effects such as motor impairment, depression, or other neuropsychiatric symptoms. Therefore, adhering to a recommended washout period is a critical safety and experimental design consideration.
Troubleshooting Guide
Issue: I am observing unexpected or inconsistent results in my multi-dose this compound study.
Possible Cause: This could be due to the accumulation of this compound, leading to a greater than expected pharmacological effect with subsequent doses.
Solution:
-
Review your washout period: Ensure that the time between doses is sufficient for the complete elimination of this compound. Based on its 3-hour half-life in rats, a minimum of a 24-hour washout is recommended, with a more conservative 48-72 hour period being preferable.
-
Consult the provided experimental protocol: Refer to the "Experimental Protocol for Establishing an Appropriate Washout Period for this compound" section below to design a study to confirm the optimal washout period for your specific experimental conditions.
-
Monitor for adverse effects: Observe the animals for any signs of excessive dopamine depletion, such as reduced motor activity or altered behavior, which might indicate drug accumulation.
Quantitative Data Summary
For easy comparison, the following table summarizes the pharmacokinetic properties of this compound and other VMAT2 inhibitors.
| Compound | Half-life (t½) | Receptor Binding Affinity (Ki) for VMAT2 | Notes |
| This compound | ~3 hours (in rats) | 25 nM[1] | Exhibits linear pharmacokinetics and rapid brain penetration.[1][2] |
| Tetrabenazine | 5-7 hours | Not explicitly stated | Metabolized by CYP2D6.[3] |
| Deutetrabenazine | 9-10 hours | Not explicitly stated | Deuterated form of tetrabenazine with a longer half-life.[3] |
| Valbenazine | 15-22 hours | Not explicitly stated | Prodrug that is metabolized to an active metabolite.[3] |
Experimental Protocols
Experimental Protocol for Determining this compound Accumulation
Objective: To determine if repeated administration of this compound at a specified dosing interval leads to its accumulation in plasma and brain tissue in a preclinical model (e.g., rats).
Materials:
-
This compound
-
Vehicle solution (e.g., 15% Kolliphore in saline)
-
Sprague-Dawley rats (male, 250-300g)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Tissue homogenization equipment
-
LC-MS/MS or other appropriate analytical instrumentation
Methodology:
-
Animal Acclimation: Acclimate rats to the housing facility for at least 7 days before the experiment.
-
Group Allocation: Randomly assign animals to two groups (n=5-6 per group):
-
Group A: Single dose of this compound (e.g., 10 mg/kg, subcutaneous)
-
Group B: Repeated doses of this compound (e.g., 10 mg/kg, subcutaneous, once daily for 5 days)
-
-
Dosing: Administer this compound or vehicle to the respective groups. For Group B, administer the dose at the same time each day.
-
Sample Collection (Group A): Collect blood samples at various time points after the single dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours). At the final time point, euthanize the animals and collect brain tissue.
-
Sample Collection (Group B): On day 5, collect blood samples at the same time points as Group A, relative to the final dose. Following the last blood collection, euthanize the animals and collect brain tissue.
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize brain tissue in an appropriate buffer.
-
-
Analysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Compare the pharmacokinetic parameters (e.g., Cmax, AUC) between the single-dose and repeated-dose groups. A significant increase in these parameters in the repeated-dose group would indicate accumulation.
Experimental Protocol for Establishing an Appropriate Washout Period for this compound
Objective: To determine the minimum time required after a dose of this compound for its concentration in plasma and brain to return to baseline or below the limit of detection.
Materials:
-
This compound
-
Vehicle solution
-
Sprague-Dawley rats (male, 250-300g)
-
Blood collection supplies
-
Tissue collection supplies
-
LC-MS/MS or other appropriate analytical instrumentation
Methodology:
-
Animal Acclimation: Acclimate rats to the housing facility for at least 7 days.
-
Dosing: Administer a single dose of this compound (e.g., 10 mg/kg, subcutaneous) to a cohort of rats.
-
Sample Collection: At various time points after dosing (e.g., 12, 24, 36, 48, 60, and 72 hours), collect blood and brain tissue from subgroups of animals (n=3-4 per time point).
-
Sample Processing: Process plasma and brain tissue as described in the accumulation study protocol.
-
Analysis: Quantify the concentration of this compound in all samples.
-
Data Analysis: Determine the time point at which the concentration of this compound is no longer detectable or falls below a predefined threshold. This time point represents the minimum washout period. A conservative approach would be to add a safety margin to this determined time.
Visualizations
Caption: Mechanism of action of this compound as a VMAT2 inhibitor.
Caption: Experimental workflow for determining the washout period of this compound.
References
- 1. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. neurologylive.com [neurologylive.com]
- 3. researchgate.net [researchgate.net]
GZ-11608 Technical Support Center: Optimizing Dosage for Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing GZ-11608 dosage in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] It competitively inhibits the uptake of monoamines, such as dopamine, into synaptic vesicles.[1][2][3] This action depletes the pool of neurotransmitters available for release into the synapse, thereby modulating neurotransmission.[3][4] In the context of methamphetamine, this compound competitively inhibits methamphetamine-evoked vesicular dopamine release.[1][2]
Q2: What are the known off-target effects of this compound?
This compound exhibits high selectivity for VMAT2. Studies have shown that it has significantly lower affinity for the dopamine transporter (DAT), serotonin transporter (SERT), human ether-à-go-go-related gene (hERG) channels, and nicotinic acetylcholine receptors (nAChRs).[1] This high selectivity suggests a low potential for side effects related to these other targets.[1][2]
Q3: What are the key pharmacokinetic properties of this compound?
This compound demonstrates linear pharmacokinetics and penetrates the brain rapidly.[1][2] However, it is assumed to have low oral bioavailability, which has led to the use of subcutaneous administration in some behavioral paradigms, such as self-administration studies, to achieve effective concentrations.[2]
Troubleshooting Guide
Issue 1: Suboptimal effects of this compound on methamphetamine-induced locomotor activity.
-
Possible Cause: Inappropriate dosage or route of administration.
-
Troubleshooting Steps:
-
Review Dosage: For studies in Sprague-Dawley rats, effective doses for reducing methamphetamine-sensitized locomotor activity have been established. Refer to the dosage tables below for guidance on subcutaneous and oral gavage administration.
-
Consider Administration Route: Due to assumed low oral bioavailability, subcutaneous (s.c.) administration may be more effective for achieving consistent and robust effects.[2]
-
Timing of Administration: Administer this compound approximately 15 minutes prior to the methamphetamine injection to allow for sufficient time to reach effective concentrations in the brain.[2]
-
Vehicle Control: Ensure the vehicle used for this compound administration does not independently affect locomotor activity. A common vehicle is 15% (v/v) Kolliphor EL in saline for oral administration.[2]
-
Issue 2: High variability in responding during methamphetamine self-administration studies.
-
Possible Cause: Inconsistent drug delivery or insufficient washout period.
-
Troubleshooting Steps:
-
Catheter Patency: Regularly check the patency of intravenous catheters to ensure reliable delivery of methamphetamine.
-
This compound Administration: For self-administration studies, subcutaneous administration of this compound is recommended to bypass potential issues with oral absorption.[2]
-
Washout Period: When testing multiple doses of this compound, implement a washout period of 2 to 3 days between doses to prevent potential drug accumulation and carry-over effects.[2]
-
Food-Maintained Responding Control: To confirm that the effects of this compound are specific to methamphetamine reinforcement and not due to a general suppression of behavior, include a control group that responds for a food reward.[2]
-
Quantitative Data Summary
Table 1: this compound Dosage for Methamphetamine-Induced Locomotor Activity in Rats [2]
| Administration Route | This compound Dose Range | Methamphetamine Dose | Key Findings |
| Subcutaneous (s.c.) | 1 - 30 mg/kg | 1 mg/kg (s.c.) | Dose-dependently decreased methamphetamine-sensitized locomotor activity. |
| Oral Gavage (p.o.) | 17 - 300 mg/kg | 1 mg/kg (s.c.) | Higher doses were required to achieve a similar effect to subcutaneous administration. |
Table 2: this compound Dosage for Methamphetamine Self-Administration in Rats [2]
| Administration Route | This compound Dose | Methamphetamine Self-Administration Dose | Key Findings |
| Subcutaneous (s.c.) | Doses effective in locomotor studies were used | Not specified in abstract | Decreased methamphetamine self-administration. |
Experimental Protocols
Protocol 1: Methamphetamine-Induced Locomotor Activity [2]
-
Animals: Adult male Sprague-Dawley rats.
-
Habituation: Habituate rats to the activity chambers for a specified period before the start of the experiment.
-
Sensitization: Induce methamphetamine sensitization by administering methamphetamine (e.g., 1 mg/kg, s.c.) daily for 10 days.
-
This compound Administration:
-
Subcutaneous: On day 11, administer this compound (1-30 mg/kg, s.c.) or vehicle 15 minutes before the methamphetamine injection.
-
Oral Gavage: Following a 5-day methamphetamine or saline regimen, habituate rats to the oral gavage procedure. From days 11-27, administer this compound (17-300 mg/kg, p.o.) or vehicle 15 minutes before the methamphetamine injection.
-
-
Locomotor Activity Recording: Immediately after the methamphetamine injection, place the rat in the activity chamber and record locomotor activity for 60 minutes.
-
Washout: A 2 to 3-day washout period should be implemented between different doses of this compound.
Protocol 2: Methamphetamine Self-Administration [2]
-
Animals: Adult male Sprague-Dawley rats.
-
Surgery: Implant intravenous catheters for drug self-administration.
-
Training: Train rats to press a lever for food pellet reinforcement on a fixed ratio 1 (FR1) schedule in operant chambers.
-
Methamphetamine Self-Administration:
-
Substitute food pellets with intravenous infusions of methamphetamine (e.g., 0.05 mg/kg/infusion).
-
Sessions are typically 2 hours daily.
-
-
This compound Treatment:
-
Administer this compound (subcutaneously) at doses found to be effective in locomotor studies prior to the self-administration session.
-
-
Data Analysis: Measure the number of active and inactive lever presses to determine the effect of this compound on methamphetamine reinforcement.
Visualizations
Caption: Mechanism of this compound action as a VMAT2 inhibitor.
Caption: General workflow for a behavioral study with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
GZ-11608 stability and storage conditions
This technical support center provides essential information on the stability and storage of GZ-11608, alongside troubleshooting guidance and experimental protocols to support researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound?
This compound is typically soluble in DMSO, for example, at a concentration of 10 mM. For in vivo studies, a common formulation involves dissolving the compound in a vehicle such as 15% Kolliphore in saline[1].
Q4: Is this compound stable at room temperature?
While specific quantitative data on room temperature stability is limited, the product is considered stable at ambient temperature for the short duration of ordinary shipping and customs processing. However, for storage, adherence to the recommended refrigerated or frozen conditions is crucial to ensure compound integrity.
Q5: What is the purity of commercially available this compound?
Research-grade this compound has been characterized with a purity of greater than 97% as determined by liquid chromatography-mass spectrometry (LC-MS)[1]. The hydrochloride salt form is typically used for experimental purposes[1].
Stability and Storage Conditions
The stability of this compound is paramount for reproducible experimental outcomes. The following tables summarize the recommended storage conditions for both the solid compound and solutions.
This compound Powder Storage
| Temperature | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
This compound in Solvent Storage
| Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation of compound in stock solution upon thawing | - Solution may be supersaturated. - Improper storage leading to solvent evaporation. | - Gently warm the solution to 37°C and vortex to redissolve. - If precipitation persists, consider preparing a fresh, less concentrated stock solution. - Ensure vials are sealed tightly to prevent solvent evaporation. |
| Inconsistent experimental results | - Compound degradation due to improper storage. - Repeated freeze-thaw cycles. - Inaccurate solution concentration. | - Always store this compound at the recommended temperatures. - Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles. - Recalibrate your equipment and verify the concentration of your stock solution. |
| Low or no compound activity | - Compound may have degraded. - Incorrect formulation for the specific experiment. | - Use a fresh vial of this compound powder to prepare a new stock solution. - For in vivo studies, ensure the formulation is appropriate for the route of administration. A vehicle of 15% Kolliphore in saline has been used successfully for subcutaneous injections[1]. |
| Difficulty dissolving the compound | - Incorrect solvent. - Compound has low solubility in the chosen solvent at the desired concentration. | - this compound is reported to be soluble in DMSO. - Try gentle warming and vortexing. If insolubility persists, consider a different solvent system or a lower concentration. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol is based on a method described for subcutaneous administration in rats[1].
Materials:
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This compound (hydrochloride salt)
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Kolliphore (e.g., Kolliphor® EL, formerly Cremophor EL)
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Sterile Saline (0.9% NaCl)
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Sterile vials
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Vortex mixer
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Sonicator (optional)
Procedure:
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Weigh the desired amount of this compound powder.
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Prepare a 15% Kolliphore solution in sterile saline. For example, to make 10 mL of vehicle, add 1.5 mL of Kolliphore to 8.5 mL of sterile saline.
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Add the this compound powder to the 15% Kolliphore in saline vehicle to achieve the desired final concentration.
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Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may aid in dissolution.
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The resulting solution can be administered via subcutaneous injection at a volume of 1 ml/kg[1].
Visualized Signaling Pathway and Workflow
This compound is a potent and selective inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2)[2][3]. VMAT2 is responsible for packaging monoamine neurotransmitters, such as dopamine, from the cytoplasm into synaptic vesicles. By inhibiting VMAT2, this compound reduces the amount of dopamine available for release into the synapse. This mechanism is particularly relevant in the context of methamphetamine, which induces a surge in dopamine release.
Caption: Mechanism of action of this compound as a VMAT2 inhibitor.
The following diagram illustrates a general experimental workflow for evaluating the effect of this compound on methamphetamine-induced behaviors, based on preclinical studies[1].
Caption: Workflow for in vivo behavioral studies with this compound.
References
- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
- 3. pydantic · PyPI [pypi.org]
Minimizing variability in GZ-11608 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with GZ-11608.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] It acts by competitively inhibiting the uptake of monoamines, such as dopamine, into synaptic vesicles.[1][2] This action decreases the amount of dopamine released in response to substances like methamphetamine.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
For in vivo experiments, this compound can be converted to a hydrochloride salt and dissolved in saline.[1] For in vitro assays, the specific buffer system of the assay should be used. It is recommended to store the compound under conditions specified by the supplier, typically protected from light and moisture.
Q3: What are the key binding affinities and functional values for this compound?
Key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Description |
| Ki | 25 nM | Affinity for VMAT2.[1][2] |
| EC50 | 620 nM | Potency for releasing vesicular dopamine.[1][2] |
| Selectivity | 92–1180-fold | Selectivity for VMAT2 over nicotinic receptors, the dopamine transporter, and hERG channels.[1][2] |
| Schild Regression Slope | 0.9 ± 0.13 | Indicates competitive inhibition of methamphetamine-evoked vesicular dopamine release.[1][2] |
Q4: Does this compound show abuse liability?
Studies have shown that this compound does not act as a reinforcer nor does it substitute for methamphetamine, suggesting a low abuse liability.[1][2]
Q5: Is there evidence of tolerance developing to the effects of this compound?
Current research suggests that tolerance does not develop to the efficacy of this compound in decreasing the behavioral effects of methamphetamine.[2][3]
Troubleshooting Guides
Issue 1: High variability in locomotor activity results between subjects.
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Question: We are observing significant variability in locomotor activity in our rat model when studying methamphetamine sensitization with this compound. What could be the cause?
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Answer: High variability in behavioral assays can stem from several factors.
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Acclimation: Ensure all animals have undergone a sufficient acclimation period to the housing and testing environments. A habituation session in the testing chamber before the start of injections is crucial.[1]
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Animal Handling: Consistent and gentle handling of the animals is critical to minimize stress, which can impact locomotor activity.
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Drug Administration: Verify the accuracy and consistency of the administered doses of both this compound and methamphetamine. The timing between injections and placement in the activity chamber should be strictly controlled.[1] A washout period of 2-3 days between different doses of this compound is recommended to avoid drug accumulation.[1]
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Environmental Factors: The experiments should be conducted during the same light phase for all subjects.[1] Ensure that temperature, lighting, and noise levels in the testing room are stable and consistent across all experimental sessions.
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Issue 2: Inconsistent results in methamphetamine self-administration studies.
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Question: Our results for this compound's effect on methamphetamine self-administration are not consistent. What should we check?
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Answer: In addition to the points mentioned for locomotor activity, self-administration experiments have their own specific variables to control.
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Catheter Patency: Regularly check the patency of the intravenous catheters to ensure proper drug delivery.
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Training Criteria: All animals should be trained to a stable baseline of responding before the introduction of this compound. Ensure the criteria for stable responding are clearly defined and consistently met.
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Food Restriction: If the animals are food-restricted, maintain their body weight at a consistent percentage of their free-feeding weight (e.g., 85%).[1]
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Control Groups: To ensure the effects of this compound are specific to methamphetamine reinforcement, include a control group that responds for a different reinforcer, such as food pellets, under a similar fixed-ratio schedule.[1]
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Issue 3: Unexpected outcomes in in vitro VMAT2 binding or uptake assays.
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Question: We are seeing inconsistent inhibition of VMAT2 in our isolated synaptic vesicle preparations with this compound. What could be the problem?
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Answer: In vitro assays require careful control of the experimental conditions.
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Vesicle Preparation: The quality and consistency of the isolated synaptic vesicles are paramount. Ensure the preparation protocol is followed precisely each time to maintain vesicle integrity.
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Incubation Times and Temperatures: The incubation times and temperatures for preloading vesicles with radiolabeled dopamine and for the subsequent treatment with methamphetamine and this compound must be strictly adhered to.[1] For example, a pre-incubation of 8 minutes at 37°C has been used for methamphetamine-evoked release studies.[1]
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Reagent Concentrations: Double-check the final concentrations of all reagents in the assay tubes, including radiolabeled substrates, inhibitors, and the test compound this compound.
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Nonspecific Binding/Uptake: To accurately determine specific VMAT2 activity, ensure that control tubes for nonspecific uptake are included. For instance, using inhibitors for other transporters like the dopamine transporter (DAT) and serotonin transporter (SERT) can help isolate VMAT2-specific effects.[1]
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Experimental Protocols & Visualizations
This compound Mechanism of Action
This compound acts as a competitive inhibitor at the VMAT2 transporter on synaptic vesicles. This prevents the loading of dopamine (DA) into the vesicles, thereby reducing the amount of DA released into the synapse upon stimulation by agents like methamphetamine (METH).
Caption: Mechanism of this compound competitive inhibition at VMAT2.
In Vivo Experimental Workflow: Methamphetamine Sensitization
The following protocol outlines a general procedure for assessing the effect of this compound on methamphetamine-induced locomotor sensitization in rats, based on published methods.[1]
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Animal Acclimation and Habituation:
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Acclimate rats to the housing facility for at least one week.
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On day 0, habituate the animals to the locomotor activity chambers for 60 minutes without any injections.
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Sensitization Phase (Days 1-10):
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Divide animals into two main groups: Saline and Methamphetamine.
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Administer daily subcutaneous (s.c.) injections of either saline (1 ml/kg) or methamphetamine (1 mg/kg).
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Immediately after injection, place the animals in the activity chambers and record locomotor activity for 60 minutes.
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Washout Period:
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Allow for a washout period of 2-3 days after the sensitization phase where no injections are given.
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This compound Challenge Phase:
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Employ a within-subjects design for this compound administration.
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On test days, administer a specific dose of this compound (s.c.).
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After a set pretreatment time (e.g., 15 minutes), administer the original sensitizing agent (saline or methamphetamine).
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Immediately place the animals in the chambers and record activity for 60 minutes.
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Ensure a washout period of 2-3 days between different doses of this compound.
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Caption: Workflow for a methamphetamine sensitization study with this compound.
References
- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
Technical Support Center: GZ-11608 In Vivo Solubility and Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GZ-11608, a potent and selective vesicular monoamine transporter 2 (VMAT2) inhibitor. The focus of this guide is to address challenges related to its solubility for successful in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a transport protein responsible for packaging monoamine neurotransmitters, such as dopamine, from the neuronal cytoplasm into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound decreases the loading of these neurotransmitters into vesicles, thereby reducing their release into the synapse.[1][2]
Q2: What are the known in vivo formulations for this compound?
A2: A successfully used formulation for this compound in rats for oral gavage, intravenous, and subcutaneous administration is a solution of 15% Kolliphor® EL (formerly Cremophor® EL) in 85% saline.[1]
Q3: What is the known solubility of this compound in common laboratory solvents?
Q4: What are some general strategies if I encounter solubility issues with this compound?
A4: For poorly soluble compounds like this compound, several formulation strategies can be employed to enhance solubility and bioavailability for in vivo studies. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations. It is crucial to assess the tolerability and potential physiological effects of any vehicle in your animal model.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound for in vivo experiments.
| Problem | Potential Cause | Troubleshooting Suggestions |
| This compound precipitates out of solution upon addition to an aqueous vehicle (e.g., saline, PBS). | This compound has low aqueous solubility. | 1. Prepare a stock solution in an organic solvent: Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO.[3] 2. Use a co-solvent system: Gradually add the organic stock solution to the aqueous vehicle while vortexing to maintain solubility. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity in animals. 3. Utilize a surfactant-based vehicle: A formulation containing a surfactant like Kolliphor® EL or Tween® 80 can help to create a stable microemulsion or micellar solution.[1] |
| The prepared formulation is cloudy or contains visible particles. | The compound has not fully dissolved or has precipitated. | 1. Sonication: Use a bath sonicator to aid in the dissolution of the compound. 2. Gentle warming: Gently warm the solution to increase solubility. Be cautious and ensure the compound is stable at elevated temperatures. 3. Increase the proportion of the solubilizing agent: If using a co-solvent or surfactant, a modest increase in its concentration may improve solubility. However, always consider the potential for vehicle-induced toxicity. |
| High variability in experimental results between animals. | Inconsistent drug exposure due to poor or variable absorption of the formulation. | 1. Ensure a homogenous formulation: If administering a suspension, ensure it is well-mixed before and during dosing to provide a consistent dose to each animal. 2. Optimize the formulation for bioavailability: Consider formulations known to enhance the absorption of poorly soluble drugs, such as self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations. 3. Control for food effects: The presence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble compounds. Standardize the fasting and feeding schedule of your animals. |
| Adverse events or toxicity observed in the vehicle control group. | The chosen vehicle or excipients are not well-tolerated by the animal model. | 1. Reduce the concentration of the organic solvent or surfactant: Use the lowest effective concentration of any excipient. 2. Consult literature for well-tolerated vehicles: Research established and safe vehicles for your specific animal model and route of administration. 3. Run a vehicle tolerability study: Before initiating the main experiment, administer the vehicle alone to a small cohort of animals to assess for any adverse effects. |
Experimental Protocols
Protocol 1: Preparation of this compound in a Kolliphor® EL/Saline Vehicle
This protocol is based on a formulation reported for in vivo studies in rats.[1]
Materials:
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This compound
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Kolliphor® EL (Cremophor® EL)
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Sterile Saline (0.9% NaCl)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sonicator (optional)
Procedure:
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Calculate the required amounts: Determine the total volume of the formulation needed and the desired final concentration of this compound.
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Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing 15 parts Kolliphor® EL with 85 parts sterile saline (e.g., for 1 mL of vehicle, mix 150 µL of Kolliphor® EL with 850 µL of saline).
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Vortex the vehicle: Mix the Kolliphor® EL and saline thoroughly by vortexing until a homogenous solution is formed.
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Dissolve this compound: Weigh the required amount of this compound and add it to the prepared vehicle.
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Vortex to dissolve: Vortex the mixture vigorously until the this compound is completely dissolved. If necessary, use a bath sonicator for a short period to aid dissolution.
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Final check: Visually inspect the solution to ensure it is clear and free of any particulates before administration.
Protocol 2: General Protocol for a Co-Solvent Formulation (e.g., DMSO/Saline)
This is a general guideline for preparing a co-solvent formulation. The final concentration of DMSO should be minimized and tested for tolerability.
Materials:
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This compound
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Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
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Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
Procedure:
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Prepare a stock solution: Dissolve this compound in a minimal volume of DMSO to create a concentrated stock solution (e.g., 10 mM).[3] Ensure the compound is fully dissolved.
-
Calculate dilutions: Determine the volume of the DMSO stock solution and the aqueous vehicle needed to achieve the desired final concentration of this compound and an acceptable final concentration of DMSO (typically ≤10%).
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Prepare the final formulation: While vortexing the aqueous vehicle (saline or PBS), slowly add the calculated volume of the this compound DMSO stock solution dropwise.
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Continue mixing: Vortex the final solution for an additional 1-2 minutes to ensure homogeneity.
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Inspect the solution: Observe the solution for any signs of precipitation. If the solution is not clear, the formulation may not be suitable at that concentration.
Visualizations
References
- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Monoamine Transporter | 2141974-01-6 | Invivochem [invivochem.com]
Navigating hERG Channel Interactions: A Technical Comparison of GZ-11608 and GZ-793A
For researchers and drug development professionals investigating the vesicular monoamine transporter-2 (VMAT2) inhibitors GZ-11608 and GZ-793A, understanding their differential interaction with the human Ether-à-go-go-Related Gene (hERG) channel is critical for assessing cardiac safety. This technical support center provides a comparative overview, troubleshooting guidance for common experimental hurdles, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in hERG channel interaction between this compound and GZ-793A?
A1: GZ-793A was found to inhibit hERG channels, a characteristic linked to potential cardiotoxicity, which ultimately led to the discontinuation of its clinical development.[1] In contrast, this compound was specifically designed to mitigate this hERG interaction.[1] It exhibits a high degree of selectivity for its target, VMAT2, over the hERG channel.[1][2]
Q2: How significant is this compound's selectivity for VMAT2 over the hERG channel?
A2: this compound demonstrates a high selectivity for VMAT2, with a selectivity ratio of 92–1180-fold over the hERG channel, as well as over nicotinic receptors and the dopamine transporter.[1][2] This high selectivity suggests a significantly lower risk of hERG-related side effects.[1][2]
Q3: Is there a quantitative measure of hERG inhibition for GZ-793A?
Data Presentation: Quantitative Analysis
The following table summarizes the available quantitative data for this compound and GZ-793A, highlighting the key differences in their pharmacological profiles.
| Compound | Target | Affinity (Ki) | hERG Selectivity | Notes |
| This compound | VMAT2 | 25 nM[1][2] | 92–1180-fold over hERG[1][2] | Developed to have diminished hERG interaction. |
| GZ-793A | VMAT2 | 29 nM | Not Quantified (Known Inhibitor) | Development discontinued due to hERG-related cardiotoxicity.[1] |
Experimental Protocols
Accurate assessment of hERG channel interaction is paramount. Below are detailed methodologies for two standard assays.
[³H]dofetilide Binding Assay for hERG Inhibition
This competitive binding assay is a common method to screen for hERG channel blockers.
Objective: To determine the binding affinity of a test compound to the hERG channel by measuring the displacement of a radiolabeled ligand, [³H]dofetilide.
Materials:
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HEK-293 cells stably expressing the hERG channel
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Cell membrane preparations from these cells
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[³H]dofetilide (radioligand)
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Test compounds (this compound or GZ-793A)
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Assay buffer
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Glass fiber filters
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Scintillation fluid and counter
Procedure:
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Membrane Preparation: Harvest HEK-293 cells expressing hERG and prepare membrane fractions through homogenization and centrifugation.
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Assay Setup: In a 96-well plate, add the cell membrane preparation, [³H]dofetilide, and varying concentrations of the test compound.
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Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
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Washing: Wash the filters to remove any non-specifically bound radioactivity.
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Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
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Data Analysis: Determine the concentration of the test compound that inhibits 50% of [³H]dofetilide binding (IC50) by plotting the data and fitting to a dose-response curve.
References
- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for GZ-11608 tolerance development in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding the long-term use of GZ-11608, with a specific focus on the potential for tolerance development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] It competitively inhibits the uptake of monoamines, such as dopamine, into synaptic vesicles.[1][2] This action decreases the amount of dopamine available for release into the synapse, thereby modulating dopaminergic neurotransmission.[1] this compound exhibits high selectivity for VMAT2 over other targets like the dopamine transporter (DAT), nicotinic receptors, and hERG channels, suggesting a lower potential for off-target side effects.[1][2]
Q2: Has tolerance to the effects of this compound been observed in long-term studies?
Preclinical studies have shown that tolerance does not develop to the efficacy of this compound in decreasing the behavioral effects of methamphetamine.[1][2][3][4] In behavioral studies, this compound consistently reduced methamphetamine-sensitized locomotor activity, methamphetamine self-administration, and reinstatement of methamphetamine-seeking behavior over repeated administrations.[1][2]
Q3: How was the lack of tolerance to this compound determined experimentally?
The absence of tolerance was primarily evaluated in rodent models of methamphetamine addiction. Key experiments included:
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Methamphetamine Self-Administration: Rats were trained to self-administer methamphetamine. This compound was administered to determine its effect on the rate of self-administration over time. The effect of this compound did not diminish with repeated dosing.[1][2]
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Methamphetamine-Sensitized Locomotor Activity: The ability of this compound to reduce hyperlocomotor activity induced by repeated methamphetamine administration was assessed. The suppressive effect of this compound on locomotor activity was maintained throughout the study.[1][2]
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Reinstatement of Methamphetamine-Seeking Behavior: After extinction of methamphetamine self-administration, the ability of this compound to prevent the reinstatement of drug-seeking behavior triggered by cues or a priming dose of methamphetamine was evaluated. This compound's efficacy in preventing relapse was sustained.[1][2]
Q4: Are there any concerns about the long-term safety of this compound?
This compound was developed as a successor to GZ-793A, another VMAT2 inhibitor that showed potential cardiotoxicity due to inhibition of hERG channels.[1][2] this compound was specifically designed to have a lower affinity for hERG channels, thereby reducing the risk of cardiac side effects.[1][2] Studies have shown that this compound does not exacerbate methamphetamine-induced dopamine depletion, suggesting it does not produce neurotoxicity in the context of its intended use.[1][2]
Troubleshooting Guide
Issue: Diminished efficacy of this compound is observed in our long-term rodent study.
Potential Causes and Troubleshooting Steps:
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Pharmacokinetic Issues:
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Metabolic Changes: While not reported for this compound, long-term administration of some compounds can induce metabolic enzymes, leading to faster clearance.
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Recommendation: Conduct pharmacokinetic analysis at different time points in your study to ensure that the plasma and brain concentrations of this compound remain within the therapeutic range.
-
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Drug Administration: Inconsistent administration (e.g., variable injection volumes, incorrect route of administration) can lead to variable drug exposure.
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Recommendation: Ensure consistent and accurate drug administration procedures. For oral gavage, verify proper placement. For injections, ensure the full dose is delivered.
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-
-
Experimental Design:
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Behavioral Compensation: Animals may develop alternative behavioral strategies to overcome the effects of the drug.
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Recommendation: Analyze the pattern of behavioral responses in detail. Consider incorporating alternative behavioral assays to get a more complete picture of the drug's effects.
-
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Changes in Reinforcement Value: The reinforcing properties of the substance this compound is being tested against (e.g., methamphetamine) may change over the course of the study.
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Recommendation: Include control groups that receive the reinforcer without this compound to monitor for any baseline changes in behavior.
-
-
-
Drug Stability:
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Improper Storage: this compound may degrade if not stored under the recommended conditions.
-
Recommendation: Verify the storage conditions (temperature, light exposure) of your this compound stock and working solutions. Prepare fresh solutions regularly.
-
-
Data on this compound Efficacy Over Time
| Parameter | Experimental Model | Observation | Conclusion | Reference |
| Efficacy in reducing methamphetamine self-administration | Rat model of intravenous self-administration | The effect of this compound was not surmounted by increasing the unit dose of methamphetamine. | No tolerance observed | [1][2] |
| Effect on methamphetamine-sensitized locomotor activity | Rat model of psychostimulant-induced hyperactivity | This compound consistently decreased locomotor activity over repeated administrations. | No tolerance observed | [1][2] |
| Prevention of reinstatement of drug-seeking | Rat model of relapse | This compound reduced cue- and methamphetamine-induced reinstatement. | Efficacy is maintained | [1][2] |
Experimental Protocols
Assessment of Tolerance to this compound in a Methamphetamine Self-Administration Model
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Subjects: Male Sprague-Dawley rats.
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Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump for intravenous drug delivery.
-
Procedure:
-
Surgery: Rats are surgically implanted with intravenous catheters.
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Acquisition of Self-Administration: Rats are trained to press a lever to receive an infusion of methamphetamine (e.g., 0.05 mg/kg/infusion) on a fixed-ratio schedule. Training continues until a stable baseline of responding is achieved.
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This compound Treatment: Once stable responding is established, rats are pretreated with this compound or vehicle prior to the self-administration sessions.
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Tolerance Assessment: this compound is administered daily for a predetermined period (e.g., 5-10 days). The number of methamphetamine infusions earned per session is recorded. A lack of a significant increase in the number of infusions over the treatment period indicates an absence of tolerance.
-
-
Data Analysis: The number of methamphetamine infusions is analyzed using a repeated-measures analysis of variance (ANOVA) to compare responding across treatment days.
Visualizations
Caption: Mechanism of this compound action at the presynaptic terminal.
Caption: Workflow for assessing this compound tolerance.
References
- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
GZ-11608 Effects on Food-Maintained Responding: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the effects of GZ-11608 on food-maintained responding. It includes troubleshooting guides and frequently asked questions to assist with experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on food-maintained responding?
A1: Preclinical studies have shown that this compound does not decrease responding for food reinforcement.[1] This suggests that at doses effective in reducing methamphetamine self-administration, this compound does not suppress appetite or the motivation to work for a food reward, indicating its specificity for drug-seeking behavior over natural rewards.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] By inhibiting VMAT2, this compound prevents the loading of monoamines, such as dopamine, into synaptic vesicles, thereby reducing their release into the synapse.[3][4] It competitively inhibits methamphetamine-evoked vesicular dopamine release.[1][2]
Q3: How does the effect of this compound on food-maintained responding compare to its effect on drug-seeking behavior?
A3: this compound specifically decreases methamphetamine-sensitized locomotor activity, methamphetamine self-administration, and reinstatement of methamphetamine-seeking behavior.[1][2] The lack of effect on food-maintained responding highlights the compound's selectivity for behaviors motivated by addictive drugs over those motivated by natural reinforcers.[1]
Q4: What are the pharmacokinetic properties of this compound?
A4: this compound exhibits linear pharmacokinetics and rapid brain penetration, which are favorable characteristics for a centrally acting therapeutic agent.[1][2]
Troubleshooting Guide
Problem: I am observing a decrease in food-maintained responding in my experiment after administering this compound.
-
Possible Cause 1: Dose is too high. While the cited studies show no effect at behaviorally active doses for reducing drug-seeking, it is possible that higher, supra-pharmacological doses could have off-target effects or produce general motor impairment that might be interpreted as a decrease in food-maintained responding.
-
Solution: Conduct a dose-response study to determine if the effect is dose-dependent. Include doses that are effective in drug-seeking models and observe for any signs of sedation or motor impairment.
-
-
Possible Cause 2: Differences in experimental protocol. The original studies used a specific food reinforcement schedule (Fixed Ratio 5) and food pellets.[1] Different schedules of reinforcement or types of food rewards could potentially alter the outcome.
-
Solution: Carefully review your experimental protocol and compare it to the published methodology. Consider if the motivational state of your animals (e.g., level of food restriction) is comparable.
-
-
Possible Cause 3: Compound stability and administration. Ensure the this compound solution is properly prepared, stored, and administered. Degradation of the compound or incorrect dosing could lead to unexpected results.
-
Solution: Verify the integrity of your this compound stock. Confirm the accuracy of your dosing calculations and administration technique.
-
Problem: I am not seeing the expected specificity of this compound (i.e., it is affecting both food and drug responding).
-
Possible Cause 1: Insufficient animal training. Animals may not be adequately trained on the food self-administration task, leading to unstable baseline responding.
-
Solution: Ensure that animals have reached a stable baseline of responding for food before initiating drug treatment. This is typically defined as a certain number of sessions with minimal variability in responding.
-
-
Possible Cause 2: Overlapping neural circuits. While this compound shows specificity, the neural circuits governing food and drug reward can overlap. Individual differences in animal subjects could lead to varied responses.
-
Solution: Increase your sample size to account for individual variability. Analyze individual animal data to identify any outliers or subgroups that may be responding differently.
-
Data Presentation
Table 1: Summary of this compound Effects on Food-Maintained Responding
| Experimental Parameter | Details | Finding | Citation |
| Compound | This compound | No significant decrease in food-maintained responding. | [1] |
| Subjects | Rats | N/A | [1] |
| Reinforcement Schedule | Fixed Ratio 5 (FR5) | N/A | [1] |
| Reinforcer | 45 mg food pellets | N/A | [1] |
| Comparison | Effective at reducing methamphetamine self-administration. | Demonstrates specificity for drug vs. natural reward. | [1] |
Experimental Protocols
Food-Maintained Responding in Rats
This protocol is based on the methodology described in the primary literature to assess the effect of this compound on responding for a food reinforcer.[1]
-
Subjects: Male Sprague-Dawley rats are individually housed and maintained on a 12-hour light/dark cycle.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a food pellet dispenser.
-
Food Restriction: To motivate responding, rats are food-restricted to maintain approximately 85% of their free-feeding body weight. Water is available ad libitum in the home cage.
-
Training:
-
Rats are trained to press a designated "active" lever for the delivery of a 45 mg food pellet. The other lever is designated as "inactive" and has no programmed consequences.
-
Training begins on a continuous reinforcement (Fixed Ratio 1; FR1) schedule, where every lever press results in a food pellet.
-
Once responding is acquired, the schedule is gradually increased to a Fixed Ratio 5 (FR5), where five lever presses are required for each food pellet.
-
Training sessions are typically one hour long and conducted daily.
-
A stable baseline of responding is established when the number of reinforcers earned does not vary by more than 15% over three consecutive days.
-
-
Drug Administration:
-
This compound or vehicle is administered prior to the experimental session. The pretreatment time should be based on the pharmacokinetic profile of the compound.
-
A within-subject design is often used, where each animal receives all treatment conditions in a counterbalanced order.
-
-
Testing:
-
Following drug or vehicle administration, rats are placed in the operant chambers for a one-hour session.
-
The number of responses on both the active and inactive levers, as well as the number of food pellets earned, are recorded.
-
-
Data Analysis:
-
Data are analyzed using appropriate statistical methods, such as repeated measures ANOVA, to compare the effects of different doses of this compound and vehicle on food-maintained responding.
-
Visualizations
Caption: this compound inhibits VMAT2, reducing dopamine release.
Caption: Workflow for food-maintained responding experiments.
References
- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
GZ-11608 vs. GZ-793A: A Comparative Analysis of Two VMAT2 Inhibitors
A new-generation VMAT2 inhibitor, GZ-11608, demonstrates a superior safety profile while maintaining potent efficacy in preclinical models of methamphetamine addiction compared to its predecessor, GZ-793A. This comparative analysis provides a detailed overview of their respective pharmacological properties, supported by experimental data, for researchers and drug development professionals.
Both this compound and GZ-793A are selective inhibitors of the vesicular monoamine transporter-2 (VMAT2), a critical protein for the packaging of neurotransmitters like dopamine into synaptic vesicles. By inhibiting VMAT2, these compounds disrupt the neurochemical effects of methamphetamine, reducing its rewarding properties and the likelihood of relapse. While both molecules have shown promise in preclinical studies, key differences in their pharmacological profiles, particularly concerning off-target effects, set them apart.
Executive Summary of Comparative Data
| Parameter | This compound | GZ-793A |
| VMAT2 Inhibition (Ki) | 25 nM[1][2] | 29 nM |
| Dopamine Release (EC50) | 620 nM[1][2] | High-affinity site: 15.5 nM, Low-affinity site: 29.3 µM[3] |
| hERG Channel Inhibition | Significantly reduced | Yes, suggesting potential cardiotoxicity[1][4] |
| Pharmacokinetics | Linear pharmacokinetics, rapid brain penetration[1][2] | Orally active, but bioavailability information is limited[5] |
| Clinical Development Status | Considered a promising lead for methamphetamine use disorder[1][2] | Development halted due to potential cardiac liabilities[4] |
Mechanism of Action: VMAT2 Inhibition
Both this compound and GZ-793A exert their therapeutic effects by inhibiting VMAT2. This transporter is responsible for sequestering cytosolic monoamines, such as dopamine, into synaptic vesicles. Methamphetamine reverses the action of VMAT2, leading to a massive, non-vesicular release of dopamine into the synapse, which is central to its addictive properties. By inhibiting VMAT2, this compound and GZ-793A prevent this methamphetamine-induced dopamine efflux.
Signaling pathway of VMAT2 inhibition.
Comparative Efficacy in Preclinical Models
Studies in rodent models of methamphetamine self-administration have demonstrated the efficacy of both compounds in reducing drug-seeking behavior.
GZ-793A has been shown to dose-dependently decrease methamphetamine self-administration in rats when administered both subcutaneously and orally.[2][5] For instance, oral administration of GZ-793A at doses of 120 and 240 mg/kg resulted in a significant reduction in methamphetamine intake.[5]
This compound also effectively decreases methamphetamine self-administration and, importantly, this effect was not overcome by increasing the unit dose of methamphetamine.[1][2] Furthermore, this compound was found to reduce cue- and methamphetamine-induced reinstatement of drug-seeking behavior, suggesting its potential to prevent relapse.[1][2]
A Critical Divergence: The Safety Profile
The key differentiating factor between this compound and GZ-793A lies in their off-target effects, specifically their interaction with the human ether-a-go-go-related gene (hERG) potassium channel. Inhibition of the hERG channel is a major concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
GZ-793A was found to inhibit hERG channels, raising significant safety concerns and ultimately leading to the discontinuation of its development as a potential therapeutic.[1][4]
In contrast, This compound was specifically designed to mitigate this risk by replacing the piperidine ring of GZ-793A with a phenylalkyl group.[1] This structural modification resulted in a compound with significantly reduced affinity for the hERG channel, thereby presenting a much-improved safety profile.[1] this compound exhibited high selectivity for VMAT2 over other targets, including nicotinic receptors and the dopamine transporter.[1][2]
Experimental Protocols
Vesicular Monoamine Transporter-2 (VMAT2) Inhibition Assay
The affinity of the compounds for VMAT2 is typically determined through competitive binding assays using radiolabeled ligands, such as [³H]dihydrotetrabenazine, in preparations of synaptic vesicles isolated from rodent striatum. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Workflow for VMAT2 inhibition assay.
Dopamine Release Assay
The ability of the compounds to evoke or inhibit methamphetamine-induced dopamine release is assessed using isolated synaptic vesicles preloaded with [³H]dopamine. The amount of radioactivity released from the vesicles into the surrounding buffer is measured over time in the presence of varying concentrations of the test compound, with or without methamphetamine.
Methamphetamine Self-Administration in Rats
This behavioral assay is used to evaluate the reinforcing effects of methamphetamine and the ability of the test compounds to reduce these effects. Rats are surgically implanted with intravenous catheters and trained to press a lever to receive infusions of methamphetamine. Once stable responding is established, the effects of various doses of the test compound (administered, for example, subcutaneously or orally) on the number of methamphetamine infusions self-administered are determined.
Conclusion
While both this compound and GZ-793A are potent and selective VMAT2 inhibitors with demonstrated efficacy in preclinical models of methamphetamine addiction, this compound represents a significant advancement due to its improved safety profile. The targeted chemical modification to reduce hERG channel liability has yielded a promising lead compound for the development of a pharmacotherapy for methamphetamine use disorder. Future research will likely focus on the continued preclinical and potential clinical development of this compound.
References
- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GZ-793A inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral administration of GZ-793A, a VMAT2 inhibitor, decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GZ-11608 and Tetrabenazine as VMAT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vesicular monoamine transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles for subsequent release.[1][2] Inhibition of VMAT2 leads to the depletion of these neurotransmitters, a mechanism that has been therapeutically exploited for the management of hyperkinetic movement disorders.[2] This guide provides a detailed comparison of two prominent VMAT2 inhibitors: tetrabenazine, an established therapeutic agent, and GZ-11608, a novel investigational compound.
Tetrabenazine is a reversible VMAT2 inhibitor that has been approved for the treatment of chorea associated with Huntington's disease.[3][4][5][6] this compound is a potent and selective VMAT2 inhibitor that has been investigated for its potential in treating methamphetamine use disorder.[7][8] This document will objectively compare their performance based on available experimental data, detail the methodologies of key experiments, and provide visual representations of relevant pathways and workflows.
Mechanism of Action
Both this compound and tetrabenazine exert their effects by inhibiting VMAT2, which leads to a reduction in the vesicular storage and subsequent release of monoamine neurotransmitters.[1][4][7][9] By depleting dopamine in the striatum, these inhibitors can modulate the "stop" and "go" signals in the motor pathways, thereby reducing hyperkinetic movements.[10]
Tetrabenazine binds reversibly to VMAT2.[9] Structural studies have shown that tetrabenazine locks VMAT2 in an occluded conformation, preventing the transport of monoamines.[4][11] this compound also acts as a competitive inhibitor at VMAT2.[7]
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and tetrabenazine from preclinical and clinical studies.
Table 1: In Vitro VMAT2 Binding and Functional Activity
| Parameter | This compound | Tetrabenazine/Metabolites | Reference |
| VMAT2 Binding Affinity (Ki) | 25 nM | 1.34 nM (Tetrabenazine)3.96 nM ((+)-α-HTBZ)18 ± 4 nM (DTBZ) | [7][9][12] |
| VMAT2 Inhibition (IC50) | Not explicitly reported | ~100-200 nM (inhibition of dopamine uptake) | [9] |
| Vesicular Dopamine Release (EC50) | 620 nM | Not reported | [7] |
Note: HTBZ (dihydrotetrabenazine) and DTBZ (dihydrotetrabenazine) are active metabolites of tetrabenazine.
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Tetrabenazine | Reference |
| Brain Penetration | Rapid | Rapid | [7] |
| Oral Bioavailability | Low | Low (~5-10%) | [9] |
| Metabolism | Not detailed | Extensively metabolized to active metabolites (α-HTBZ and β-HTBZ) | [4] |
| Half-life | Not detailed | ~2-8 hours (active metabolites) | [9] |
Table 3: Preclinical and Clinical Efficacy
| Application | This compound | Tetrabenazine | Reference |
| Preclinical Model (Methamphetamine Self-Administration) | Decreased methamphetamine self-administration and reinstatement | Not reported for this model | [7] |
| Clinical Application (Chorea in Huntington's Disease) | Not clinically tested for this indication | Significant reduction in chorea scores (UHDRS) | [5][13] |
Experimental Protocols
VMAT2 Binding Assay ([3H]Dopamine Uptake Inhibition Assay for this compound)
This assay determines the affinity of a compound for VMAT2 by measuring its ability to inhibit the uptake of a radiolabeled substrate, such as [3H]dopamine, into isolated synaptic vesicles.
Methodology:
-
Vesicle Preparation: Synaptic vesicles are isolated from rat striata through homogenization in a sucrose solution followed by differential centrifugation.
-
Incubation: The isolated vesicles are incubated with varying concentrations of the test compound (this compound) and a fixed concentration of [3H]dopamine.
-
Uptake Termination: The uptake of [3H]dopamine is stopped by rapid filtration, separating the vesicles from the incubation medium.
-
Quantification: The amount of radioactivity trapped within the vesicles is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.[7] Nonspecific uptake is determined in the presence of a known VMAT2 inhibitor like RO4-1284.[7]
[3H]Dihydrotetrabenazine ([3H]DTBZ) Binding Assay for Tetrabenazine
This assay directly measures the binding of a radiolabeled VMAT2 inhibitor to its target.
Methodology:
-
Membrane Preparation: Membranes containing VMAT2 are prepared from cells expressing the transporter or from brain tissue.
-
Incubation: The membranes are incubated with a fixed concentration of [3H]DTBZ and varying concentrations of the unlabeled test compound (tetrabenazine or its analogs).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity retained on the filters, representing the bound [3H]DTBZ, is measured by liquid scintillation counting.
-
Data Analysis: The data is used to calculate the dissociation constant (Kd) for [3H]DTBZ and the inhibition constant (Ki) for the unlabeled compound.[4][11]
Methamphetamine Self-Administration in Rats (for this compound Evaluation)
This behavioral model is used to assess the reinforcing properties of drugs and the potential of a test compound to reduce drug-seeking behavior.
Methodology:
-
Catheter Implantation: Rats are surgically implanted with an intravenous catheter to allow for self-administration of drugs.
-
Training: Rats are placed in operant conditioning chambers equipped with two levers. Pressing the "active" lever results in an intravenous infusion of methamphetamine, while pressing the "inactive" lever has no consequence.[14][15][16]
-
Treatment: Once a stable pattern of self-administration is established, rats are pre-treated with the test compound (this compound) or a vehicle before the self-administration sessions.
-
Data Collection: The number of active and inactive lever presses is recorded to determine the effect of the test compound on methamphetamine intake.
-
Reinstatement Testing: To model relapse, drug-seeking behavior can be reinstated by a small "priming" dose of methamphetamine or by presenting drug-associated cues. The effect of the test compound on this reinstated behavior is then measured.[7]
Clinical Trial for Chorea in Huntington's Disease (for Tetrabenazine Evaluation)
This outlines the general methodology for a clinical trial to assess the efficacy and safety of a drug for treating chorea in Huntington's disease.
Methodology:
-
Patient Population: Patients with a confirmed diagnosis of Huntington's disease and significant chorea are enrolled.[13][17]
-
Study Design: A randomized, double-blind, placebo-controlled design is typically used.[13]
-
Treatment: Patients receive either the test drug (tetrabenazine) or a placebo for a specified duration. The dose of the active drug is often titrated to an optimal level for each patient.[8][18]
-
Efficacy Assessment: The primary outcome measure is typically the change in the Unified Huntington's Disease Rating Scale (UHDRS) total maximal chorea score.[8][13]
-
Safety Monitoring: Adverse events are systematically recorded throughout the study.[8]
Visualizations
Caption: Mechanism of action of this compound and tetrabenazine as VMAT2 inhibitors.
Caption: General experimental workflow for the evaluation of VMAT2 inhibitors.
Conclusion
Both this compound and tetrabenazine are potent inhibitors of VMAT2, but they have been evaluated in different therapeutic contexts. Tetrabenazine is an established treatment for chorea in Huntington's disease, with a well-documented clinical profile. This compound is a promising preclinical candidate for methamphetamine use disorder, demonstrating high affinity and selectivity for VMAT2 and efficacy in animal models of addiction.
A direct head-to-head comparison is not available in the current literature. However, the provided data indicates that both compounds are effective VMAT2 inhibitors. The active metabolites of tetrabenazine show very high affinity for VMAT2. This compound also demonstrates high affinity and selectivity, which may translate to a favorable side-effect profile. Further research, including clinical trials for this compound, is necessary to fully elucidate its therapeutic potential and to allow for a more direct comparison with established VMAT2 inhibitors like tetrabenazine.
References
- 1. neurologylive.com [neurologylive.com]
- 2. va.gov [va.gov]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrabenazine: for chorea associated with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrabenazine as anti-chorea therapy in Huntington disease: an open-label continuation study. Huntington Study Group/TETRA-HD Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 11. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Meth Self-Administration Procedure [bio-protocol.org]
- 15. Methamphetamine self-administration produces attentional set-shifting deficits and alters prefrontal cortical neurophysiology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extended Methamphetamine Self-Administration in Rats Results in a Selective Reduction of Dopamine Transporter Levels in the Prefrontal Cortex and Dorsal Striatum Not Accompanied by Marked Monoaminergic Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
GZ-11608: Unveiling its Superior Selectivity for VMAT2 in Preclinical Studies
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of neuropharmacology, the vesicular monoamine transporter 2 (VMAT2) has emerged as a critical target for therapeutic intervention in a range of neurological and psychiatric disorders. GZ-11608, a novel VMAT2 inhibitor, has demonstrated a promising preclinical profile characterized by high potency and selectivity. This guide provides an objective comparison of this compound with other established VMAT2 inhibitors, supported by experimental data, to assist researchers in making informed decisions for their drug discovery and development programs.
Quantitative Comparison of VMAT2 Inhibitors
The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and other VMAT2 inhibitors. Lower values indicate higher potency.
| Compound | VMAT2 Ki (nM) | VMAT2 IC50 (nM) | Off-Target Binding Ki (nM) |
| This compound | 25 [1] | - | Nicotinic Receptors, Dopamine Transporter, hERG: 92–1180-fold less potent than VMAT2 [1] |
| Tetrabenazine | 1.34 (Kd)[2], 4.47 ((+)-enantiomer)[3], 7.62 ((±)-racemate)[3] | ~100-200, 300[2][4] | Dopamine D2 Receptor: 2100[5][6] |
| Deutetrabenazine | Active Metabolites: ~10 (IC50) | - | Serotonin 5HT7 Receptor: <280 (for some metabolites)[7] |
| Valbenazine | 110-190[8][9] | - | Negligible affinity for a broad panel of >80 receptors, transporters, and ion channels, including dopamine and serotonin receptors [8][9][10] |
Delving into the Experimental Protocols
The determination of binding affinity and selectivity of VMAT2 inhibitors is predominantly achieved through radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.
Radioligand Binding Assay for VMAT2
Objective: To determine the binding affinity (Ki) of a test compound for VMAT2.
Materials:
-
Radioligand: [3H]dihydrotetrabenazine ([3H]DTBZ), a specific VMAT2 ligand.
-
Membrane Preparation: Vesicular membrane preparations from rat striatum or other appropriate tissues expressing VMAT2.
-
Test Compound: this compound or other VMAT2 inhibitors.
-
Non-specific Binding Control: A high concentration of a known VMAT2 inhibitor (e.g., tetrabenazine) to determine non-specific binding.
-
Assay Buffer: Appropriate buffer solution (e.g., Tris-HCl) to maintain pH and ionic strength.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Membrane Preparation: Homogenize the tissue in a suitable buffer and centrifuge to isolate the vesicular membranes. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand ([3H]DTBZ) and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C) for a defined period.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the total binding (radioactivity in the absence of a competitor) and non-specific binding (radioactivity in the presence of a high concentration of a known VMAT2 inhibitor).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Molecular Interactions
Understanding the mechanism of VMAT2 and how inhibitors interact with it is crucial for rational drug design.
VMAT2 Signaling Pathway and Inhibition
The following diagram illustrates the normal function of VMAT2 in transporting monoamines into synaptic vesicles and the mechanism by which inhibitors like this compound block this process.
References
- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 3. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tetrabenazine | C19H27NO3 | CID 6018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pharmacologic Characterization of Valbenazine (NBI-98854) and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to GZ-11608 and Alternatives for Mitigating Methamphetamine-Induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GZ-11608 and other promising therapeutic agents in their efficacy at reducing methamphetamine-induced neurotoxicity. The information presented is based on available preclinical experimental data, offering a resource for researchers and professionals in the field of neuropharmacology and drug development.
Executive Summary
Methamphetamine (METH) is a widely abused psychostimulant known to cause significant neurotoxicity, primarily affecting dopaminergic neurons. This damage is linked to long-term cognitive and motor deficits. Research into neuroprotective strategies has identified several promising compounds. This guide focuses on this compound, a selective vesicular monoamine transporter-2 (VMAT2) inhibitor, and compares its efficacy with other VMAT2 inhibitors like tetrabenazine and lobeline, as well as agents with different mechanisms of action, namely the antioxidant N-acetylcysteine (NAC) and the anti-inflammatory drug minocycline.
This compound has demonstrated a favorable profile by effectively reducing the behavioral effects of METH without exacerbating dopamine depletion, a key indicator of neurotoxicity.[1] Alternatives such as tetrabenazine and lobeline also target VMAT2 but present different pharmacological profiles. N-acetylcysteine and minocycline offer neuroprotection through distinct pathways, highlighting the multifaceted nature of METH-induced neurotoxicity.
Comparative Efficacy and Mechanism of Action
The following tables summarize the quantitative data on the primary compounds discussed in this guide, offering a side-by-side comparison of their key pharmacological parameters and neuroprotective effects.
Table 1: VMAT2 Inhibitors - Pharmacological Profile
| Compound | Target | Binding Affinity (Ki) | VMAT2 Inhibition (IC50) | Mechanism of Action | Key Findings on Neuroprotection |
| This compound | VMAT2 | 25 nM[1] | 620 nM (for releasing vesicular dopamine)[1] | Competitive inhibitor of METH-evoked vesicular dopamine release.[1] | Does not exacerbate METH-induced striatal dopamine depletion.[1] |
| Tetrabenazine | VMAT2 | High affinity (specific Ki not consistently reported in comparative context) | Potent inhibitor (specific IC50 varies by study) | Reversible inhibitor of VMAT2. | Pretreatment can inhibit METH-induced hyperactivity.[2] |
| Lobeline | VMAT2, nAChRs, DAT | VMAT2 Ki = 0.97 µM (Lobelane)[3] | VMAT2 IC50 = 0.88 µM[4] | Interacts with VMAT2 to inhibit dopamine uptake and promote release.[4] | Attenuates METH-induced decreases in VMAT-2 immunoreactivity and monoamine depletions. |
Table 2: Non-VMAT2 Inhibitors - Pharmacological Profile
| Compound | Primary Target/Mechanism | Relevant Biomarker Data | Key Findings on Neuroprotection |
| N-acetylcysteine (NAC) | Antioxidant; Glutathione precursor | Attenuates METH-induced reduction of striatal dopamine in a dose-dependent manner.[5] | Protects against METH-induced dopaminergic neurodegeneration by modulating redox status. |
| Minocycline | Anti-inflammatory; Microglial activation inhibitor | Attenuates METH-induced reduction in striatal dopamine and DOPAC levels in a dose-dependent manner.[6] | Ameliorates behavioral changes and neurotoxicity in dopaminergic terminals.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature for assessing the efficacy of these neuroprotective agents.
Assessment of Methamphetamine-Induced Striatal Dopamine Depletion in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Drug Administration:
-
Methamphetamine: A neurotoxic regimen often involves multiple high doses of METH (e.g., 15 mg/kg, i.p.) administered at 2-hour intervals for a total of four doses.[7]
-
Test Compounds (e.g., this compound): Administered subcutaneously or intraperitoneally at a specified time before or after the METH regimen. For this compound, a dose of 17 mg/kg, s.c., has been used 15 minutes prior to METH.[1]
-
-
Tissue Collection and Analysis:
-
Rats are euthanized at a specific time point after the final METH injection (e.g., 7 days).
-
The striatum is dissected and homogenized.
-
Dopamine and its metabolites are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
In Vitro Vesicular Monoamine Release Assay
-
Preparation of Synaptic Vesicles:
-
Striata from rats are homogenized in a sucrose solution.
-
The homogenate is centrifuged to isolate synaptic vesicles.
-
-
[3H]Dopamine Uptake and Release:
-
Isolated vesicles are incubated with [3H]dopamine to allow for uptake via VMAT2.
-
After loading, the vesicles are exposed to METH in the presence or absence of the test compound (e.g., this compound).
-
The amount of [3H]dopamine released from the vesicles is measured by liquid scintillation counting. This assay helps determine the mechanism of inhibition (e.g., competitive).[1]
-
Immunohistochemistry for Dopamine Transporter (DAT)
-
Tissue Preparation:
-
Animals are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
The brains are removed, post-fixed, and cryoprotected in a sucrose solution.
-
Coronal sections of the striatum are cut using a cryostat.
-
-
Immunostaining:
-
Sections are incubated with a primary antibody against DAT.
-
A secondary antibody conjugated to a fluorescent marker or an enzyme (for colorimetric detection) is then applied.
-
-
Analysis:
-
The density of DAT immunoreactivity is quantified using microscopy and image analysis software. A reduction in DAT staining is indicative of dopaminergic terminal damage.
-
Signaling Pathways and Experimental Visualizations
The neurotoxic cascade initiated by methamphetamine is complex, involving multiple interconnected signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Key signaling pathways in METH-induced neurotoxicity.
Caption: General workflow for preclinical neuroprotection studies.
Caption: Therapeutic targets of neuroprotective compounds.
References
- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of tetrabenazine on methamphetamine-induced hyperactivity in mice are dependent on order and time-course of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of antioxidant N-acetyl-L-cysteine on behavioral changes and neurotoxicity in rats after administration of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of minocycline on behavioral changes and neurotoxicity in mice after administration of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Striatal dopamine release in vivo following neurotoxic doses of methamphetamine and effect of the neuroprotective drugs, chlormethiazole and dizocilpine - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of GZ-11608's Behavioral Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of GZ-11608, a novel vesicular monoamine transporter-2 (VMAT2) inhibitor, with alternative compounds. The data presented is collated from multiple preclinical studies to offer a cross-study validation of its potential as a therapeutic for methamphetamine use disorder.
Quantitative Data Summary
The following tables summarize the key in vitro binding affinities, potencies, and in vivo behavioral effects of this compound and its comparators.
Table 1: In Vitro VMAT2 Binding Affinity and Potency
| Compound | VMAT2 Kᵢ (nM) | VMAT2 IC₅₀ (nM) | VMAT2 Dopamine Uptake Inhibition | Dopamine Release EC₅₀ (nM) |
| This compound | 25[1][2] | - | Potent inhibitor[1] | 620[1][2] |
| GZ-793A | 26[3] | - | Potent competitive inhibitor (Ki = 29 nM)[4][5] | High-affinity site: 15.5[6] |
| Lobeline | 1000-2000[3] | 900[7] | Potent inhibitor (IC₅₀ = 880 nM)[8] | 25300[7] |
| Tetrabenazine | 100[9] | 3.2[9] | Potent inhibitor (IC₅₀ = 300 nM)[10][11] | - |
Table 2: Behavioral Effects in Methamphetamine-Related Models
| Compound | Methamphetamine Self-Administration | Methamphetamine-Induced Reinstatement | Locomotor Sensitization |
| This compound | Decreased[1] | Reduced cue- and methamphetamine-induced reinstatement[1][2] | Decreased[1] |
| GZ-793A | Dose-dependently decreased[12][13][14][15] | Decreased cue- and methamphetamine-induced reinstatement[16][17] | No effect when administered alone or with methamphetamine[16] |
| Lobeline | Decreased[18][19] | Did not alter methamphetamine-induced reinstatement[20] | - |
| Tetrabenazine | High doses decreased[11] | - | High doses decreased[11] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Methamphetamine-Induced Locomotor Sensitization
This assay is utilized to assess the ability of a compound to reduce the augmented locomotor response to repeated methamphetamine administration.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Apparatus: Locomotor activity is measured in chambers equipped with photobeams to track movement.
-
Procedure:
-
Habituation: Rats are habituated to the locomotor chambers for a set period (e.g., 60 minutes) on the day before the experiment begins.
-
Sensitization Phase: Rats receive daily injections of methamphetamine (e.g., 1 mg/kg, s.c.) or saline for a period of 5-10 days. Immediately after each injection, they are placed in the locomotor chambers, and their activity is recorded for 60 minutes.
-
Treatment Phase: On the test day, animals are pre-treated with the test compound (e.g., this compound) or vehicle at a specified time before the methamphetamine or saline injection. Locomotor activity is then recorded. Different doses of the test compound can be administered in a counterbalanced order with washout periods in between.
-
Intravenous Self-Administration of Methamphetamine
This paradigm is the gold standard for assessing the reinforcing effects of a drug and the potential of a compound to reduce drug-taking behavior.
-
Animals: Rats are surgically implanted with intravenous catheters in the jugular vein.
-
Apparatus: Operant conditioning chambers are equipped with two levers. Presses on the "active" lever result in an intravenous infusion of methamphetamine, while presses on the "inactive" lever have no consequence.
-
Procedure:
-
Acquisition: Rats are trained to self-administer methamphetamine (e.g., 0.05 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1 or FR5) during daily sessions (e.g., 2 hours).
-
Maintenance: Once stable responding is achieved, the effect of the test compound is evaluated.
-
Treatment: Prior to the self-administration session, rats are pre-treated with various doses of the test compound (e.g., this compound, GZ-793A) or vehicle. The number of methamphetamine infusions earned is the primary measure of drug reinforcement. To assess specificity, the effect of the compound on responding for a non-drug reinforcer, such as food pellets, is often evaluated in a separate group of animals or in a multiple-schedule design.
-
Reinstatement of Methamphetamine-Seeking Behavior
This model is used to study relapse to drug-seeking behavior after a period of abstinence.
-
Animals and Apparatus: Same as the self-administration protocol.
-
Procedure:
-
Acquisition and Extinction: Following stable self-administration, the methamphetamine solution is replaced with saline, and lever pressing is extinguished until it returns to low, stable levels. During self-administration, drug infusions are often paired with a cue (e.g., a light and/or tone).
-
Reinstatement Test: Reinstatement of drug-seeking is triggered by one of three conditions:
-
Cue-induced reinstatement: Presentation of the drug-associated cues following an active lever press.
-
Drug-primed reinstatement: A non-contingent injection of methamphetamine.
-
Stress-induced reinstatement: Exposure to a stressor (e.g., footshock).
-
-
Treatment: The test compound is administered before the reinstatement session to determine if it can attenuate the reinstatement of drug-seeking behavior (i.e., responding on the previously active lever).
-
Visualizations
Signaling Pathway of Methamphetamine and VMAT2 Inhibitors
Caption: Methamphetamine's mechanism and VMAT2 inhibitor intervention.
Experimental Workflow for Preclinical Behavioral Testing
References
- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrabenazine, VMAT2 inhibitor (CAS 58-46-8) | Abcam [abcam.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Tetrabenazine, Potent inhibitor of vesicular monoamine transport, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 12. Oral administration of GZ-793A, a VMAT2 inhibitor, decreases methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral administration of GZ-793A, a VMAT2 inhibitor, decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Varenicline and GZ-793A Differentially Decrease Methamphetamine Self-Administration under a Multiple Schedule of Reinforcement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Varenicline and GZ-793A differentially decrease methamphetamine self-administration under a multiple schedule of reinforcement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of VMAT2 inhibitor GZ-793A on the reinstatement of methamphetamine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lobelane decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lobeline attenuates d-methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of G-Z-11608 and Other VMAT2 Inhibitors: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of GZ-11608, a novel Vesicular Monoamine Transporter 2 (VMAT2) inhibitor, with other established VMAT2 inhibitors, including tetrabenazine, deutetrabenazine, and valbenazine. The data presented is compiled from preclinical and clinical studies to offer an objective overview for research and drug development purposes.
Mechanism of Action: VMAT2 Inhibition
Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, norepinephrine, serotonin, and histamine, into synaptic vesicles for subsequent release. By inhibiting VMAT2, these drugs reduce the vesicular storage of monoamines, leading to their depletion in the synapse. This mechanism is particularly effective in managing hyperkinetic movement disorders characterized by excessive dopaminergic signaling.
Caption: Mechanism of action of VMAT2 inhibitors.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound (preclinical data in rats) and other VMAT2 inhibitors (clinical data in humans). It is important to note that direct comparison between preclinical and clinical data should be made with caution due to interspecies differences in drug metabolism and disposition.
Table 1: Pharmacokinetic Parameters of this compound (Preclinical Data)
| Parameter | Intravenous (10 mg/kg) | Subcutaneous (30 mg/kg) | Oral (40 mg/kg) |
| Cmax | - | 1300 ± 100 ng/mL | 420 ± 60 ng/mL |
| Tmax | - | 0.58 ± 0.08 h | 0.8 ± 0.2 h |
| AUC (0-inf) | 1800 ± 200 ngh/mL | 6600 ± 300 ngh/mL | 2500 ± 400 ng*h/mL |
| Half-life (t1/2) | 2.1 ± 0.2 h | 3.6 ± 0.2 h | 3.9 ± 0.5 h |
| Bioavailability | - | 120% | 46% |
Data from a study in male Sprague-Dawley rats.[1]
Table 2: Pharmacokinetic Parameters of Tetrabenazine and its Active Metabolites (Human Data)
| Analyte | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| Tetrabenazine | Low/Undetectable | - | ~5-7 |
| α-HTBZ | Variable | ~1.5 | ~4-8 |
| β-HTBZ | Variable | ~1.5 | ~2-4 |
Tetrabenazine is rapidly and extensively metabolized to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).
Table 3: Pharmacokinetic Parameters of Deutetrabenazine and its Active Metabolites (Human Data)
| Analyte | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| Deutetrabenazine | Low/Undetectable | - | - |
| d-(α+β)-HTBZ | ~58 | ~3-4 | ~9-10 |
Deutetrabenazine is a deuterated form of tetrabenazine, resulting in a longer half-life of its active metabolites.
Table 4: Pharmacokinetic Parameters of Valbenazine and its Active Metabolite (Human Data)
| Analyte | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| Valbenazine | Variable | ~0.5-1.0 | ~15-22 |
| [+]-α-HTBZ | Variable | ~4-8 | ~15-22 |
Valbenazine is a prodrug that is metabolized to the active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of the experimental protocols for the cited studies.
This compound Preclinical Pharmacokinetic Study
-
Subjects: Male Sprague-Dawley rats.[1]
-
Dosing:
-
Sample Collection: Blood samples were collected at various time points post-administration. Brain tissue was also collected to determine brain penetration.[1]
-
Analytical Method: Plasma and brain homogenate concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters.[1]
References
GZ-11608: A Novel VMAT2 Inhibitor in the Landscape of Potential Pharmacotherapies for Methamphetamine Use Disorder
For Researchers, Scientists, and Drug Development Professionals
Methamphetamine Use Disorder (MUD) presents a significant public health challenge with no FDA-approved pharmacotherapy.[1] The development of effective medications is a critical area of research. This guide provides a comparative analysis of GZ-11608, a preclinical vesicular monoamine transporter-2 (VMAT2) inhibitor, against other potential pharmacotherapeutics that have been investigated for MUD, including the combination of naltrexone and bupropion, topiramate, varenicline, and mirtazapine.
Overview of Investigated Compounds
Currently, behavioral therapies are the primary treatment for MUD, but their efficacy could be enhanced by adjunctive pharmacotherapy.[1] The medications discussed in this guide represent a range of mechanistic approaches to treating MUD.
This compound is a novel, potent, and selective VMAT2 inhibitor.[2][3] By competitively inhibiting methamphetamine's action at VMAT2, this compound is designed to reduce the reinforcing effects of methamphetamine.[2][3] Preclinical studies have shown promising results in animal models.[2][3]
Naltrexone + Bupropion is a combination therapy that has demonstrated efficacy in a Phase III clinical trial for MUD.[4] This combination is thought to have a synergistic effect, with bupropion addressing withdrawal-associated dysphoria and naltrexone reducing the rewarding effects of methamphetamine.[1][4]
Topiramate , an anticonvulsant, has been studied for its potential to reduce methamphetamine use.[5] Its mechanism is multifaceted, involving the modulation of GABAergic and glutamatergic systems.[1]
Varenicline , a partial agonist at nicotinic acetylcholine receptors, has been investigated based on the role of the cholinergic system in stimulant dependence.[6][7] However, clinical trial results for MUD have not been promising.[6]
Mirtazapine , an antidepressant, is being explored for its potential to alleviate methamphetamine withdrawal symptoms and reduce use.[8][9] It acts as an antagonist at α2-adrenergic receptors, leading to increased norepinephrine and serotonin levels.[10]
Comparative Data on Efficacy and Safety
The following tables summarize the available quantitative data from preclinical and clinical studies for each compound.
Table 1: Efficacy of Investigational Pharmacotherapies for MUD
| Pharmacotherapy | Study Type | Primary Efficacy Endpoint(s) | Key Findings | Citation(s) |
| This compound | Preclinical (Rat Models) | Decreased methamphetamine self-administration and reinstatement | This compound significantly decreased methamphetamine self-administration and reduced cue- and methamphetamine-induced reinstatement of drug-seeking behavior. | [2][3] |
| Naltrexone + Bupropion | Phase III Clinical Trial (ADAPT-2) | Treatment response (≥3 of 4 methamphetamine-negative urine tests in the final 2 weeks) | 13.6% of the treatment group responded, compared to 2.5% of the placebo group. The number needed to treat was 9. | [9][11][12] |
| Topiramate | Multi-center Placebo-Controlled Trial | Abstinence from methamphetamine during weeks 6-12 | Did not significantly increase abstinence. However, it did reduce weekly median urine methamphetamine levels and severity of dependence scores. | [2][5] |
| Varenicline | Phase II Clinical Trial | End-of-treatment abstinence (weeks 8 and 9) | No significant difference in abstinence rates between the varenicline group (15%) and the placebo group (20%). | [6] |
| Mirtazapine | Randomized Controlled Trial | Reduction in methamphetamine-positive urine tests | Participants in the mirtazapine group had significantly fewer methamphetamine-positive urine tests compared to the placebo group. | [8] |
Table 2: Safety and Tolerability Profile
| Pharmacotherapy | Common Adverse Events | Citation(s) |
| This compound | Preclinical data suggests low potential for cardiotoxicity (low hERG affinity). | [2][3] |
| Naltrexone + Bupropion | Gastrointestinal disorders (nausea, vomiting), tremor, malaise, hyperhidrosis, and anorexia. | [9][11] |
| Topiramate | Paresthesias and dysgeusia. | [13] |
| Varenicline | Vivid dreams, headache, insomnia, nausea, and dry mouth. | [6] |
| Mirtazapine | Sedation and increased appetite. | [9][14] |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of these compounds are visualized in the following diagrams.
Figure 1: Mechanism of action of this compound.
This compound acts as a competitive inhibitor at the vesicular monoamine transporter 2 (VMAT2). Methamphetamine typically interacts with VMAT2 to promote the release of dopamine from synaptic vesicles into the cytosol. By blocking this interaction, this compound is hypothesized to reduce the reinforcing effects of methamphetamine.
Figure 2: Synergistic mechanism of naltrexone and bupropion.
Bupropion stimulates the pro-opiomelanocortin (POMC) neurons, leading to the release of α-melanocyte-stimulating hormone (α-MSH), which reduces appetite and craving.[15][16] Simultaneously, POMC neurons release β-endorphin, which creates a negative feedback loop by binding to μ-opioid receptors.[15] Naltrexone, a μ-opioid receptor antagonist, blocks this feedback, thereby potentiating the effects of bupropion.[15][17]
Figure 3: Multifaceted mechanism of topiramate.
Topiramate is believed to exert its effects through multiple pathways, including the blockage of voltage-gated sodium and L-type calcium channels, enhancement of GABA-A receptor function, and antagonism of AMPA/kainate glutamate receptors.[1][18] These actions are thought to collectively reduce the release of dopamine in the brain's reward pathways.[1]
References
- 1. Topiramate in the treatment of substance related disorders: a critical review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topiramate for the treatment of methamphetamine addiction: a multi-center placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topiramate Pharmacotherapy for Alcohol Use Disorder and Other Addictions: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Topiramate for the treatment of methamphetamine addiction: a multi-center placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Varenicline treatment for methamphetamine dependence: A randomized, double-blind phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Mirtazapine to Reduce Methamphetamine Use: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A placebo-controlled trial of mirtazapine for the management of methamphetamine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. jwatch.org [jwatch.org]
- 13. Topiramate Did Not Increase Abstinence from Methamphetamine but Might Reduce Use | Alcohol, Other Drugs, and Health: Current Evidence [bu.edu]
- 14. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 15. Naltrexone/Bupropion ER (Contrave): Newly Approved Treatment Option for Chronic Weight Management in Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Naltrexone SR/Bupropion SR (Contrave): A New Approach to Weight Loss in Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Naltrexone/bupropion - Wikipedia [en.wikipedia.org]
- 18. longdom.org [longdom.org]
GZ-11608: In Vivo Validation of a VMAT2 Inhibitor with a Low Cardiotoxicity Profile
A Comparative Guide for Researchers and Drug Development Professionals
The development of novel therapeutics targeting the vesicular monoamine transporter-2 (VMAT2) has shown promise for various neurological and psychiatric disorders. However, off-target effects, particularly cardiotoxicity, remain a significant hurdle. This guide provides an objective comparison of GZ-11608, a potent and selective VMAT2 inhibitor, with its predecessor and other relevant alternatives, focusing on the in vivo and in vitro evidence supporting its low cardiotoxicity.
Executive Summary
This compound was developed as a successor to GZ-793A, a compound that, despite its efficacy as a VMAT2 inhibitor, was discontinued due to concerns over cardiotoxicity stemming from its interaction with the human ether-a-go-go-related gene (hERG) potassium channel. The data presented herein demonstrates that this compound maintains high affinity for VMAT2 while exhibiting significantly reduced hERG liability. This improved safety profile, particularly when compared to older VMAT2 inhibitors like tetrabenazine, positions this compound as a promising candidate for further clinical investigation.
Comparative Analysis of VMAT2 Inhibitors
The following table summarizes the key quantitative data for this compound and its comparators. The data highlights this compound's favorable balance of high on-target potency and low off-target cardiotoxicity.
| Compound | VMAT2 Inhibition (Ki) | hERG Inhibition (Ki/IC50) | Cardiotoxicity Profile |
| This compound | 25 nM[1][2] | Estimated > 2300 nM* | Low; Designed for minimal hERG interaction.[1][2] |
| GZ-793A | 29 nM[3][4] | Not reported (Development halted due to hERG liability) | High; Significant hERG inhibition observed.[1][2] |
| Tetrabenazine | ~2-10 nM | ~5-10 µM | Moderate to High; Known to cause QT prolongation. |
| Valbenazine | Not reported | Not reported | Low; Clinical trials show minimal cardiovascular effects.[1][5] |
*Estimated based on the reported 92–1180-fold selectivity for VMAT2 over hERG.[1][2]
Experimental Protocols
In Vitro hERG Liability Assessment: [³H]Dofetilide Binding Assay
The potential for cardiotoxicity was primarily assessed through an in vitro competitive binding assay to determine the affinity of the compounds for the hERG potassium channel.
Objective: To quantify the binding affinity of test compounds to the hERG channel, a key indicator of potential cardiotoxicity.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the hERG channel protein are cultured and harvested.
-
Membrane Preparation: Cell membranes are prepared from the cultured HEK-293 cells through homogenization and centrifugation.
-
Binding Assay:
-
A constant concentration of [³H]dofetilide, a high-affinity radioligand for the hERG channel, is incubated with the prepared cell membranes.
-
Increasing concentrations of the test compound (e.g., this compound) are added to compete with [³H]dofetilide for binding to the hERG channels.
-
Non-specific binding is determined in the presence of a high concentration of a known hERG blocker (e.g., astemizole).
-
-
Detection: After incubation, the membranes are washed to remove unbound radioligand, and the amount of bound [³H]dofetilide is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]dofetilide (IC50) is calculated. This value is then converted to a binding affinity constant (Ki).
In Vivo Cardiotoxicity Assessment in Rodent Models
While direct in vivo cardiotoxicity studies for this compound are not extensively published, the following protocol outlines a standard approach used to evaluate drug-induced cardiac effects in animal models.
Objective: To assess the physiological and pathological effects of a test compound on the cardiovascular system in a living organism.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Drug Administration: The test compound is administered at various doses and for a specified duration (e.g., daily for 28 days). A known cardiotoxic agent, such as doxorubicin, is often used as a positive control, and a vehicle solution is used as a negative control.
-
Cardiovascular Monitoring:
-
Electrocardiography (ECG): ECGs are recorded at baseline and at multiple time points during the study to assess for changes in heart rate, PR interval, QRS duration, and QT interval.
-
Echocardiography: Transthoracic echocardiography is performed to evaluate cardiac function, including left ventricular ejection fraction (LVEF), fractional shortening, and chamber dimensions.
-
-
Biomarker Analysis: Blood samples are collected to measure the levels of cardiac biomarkers, such as cardiac troponin I (cTnI) and troponin T (cTnT), which are indicative of myocardial injury.
-
Histopathology: At the end of the study, animals are euthanized, and heart tissues are collected for histopathological examination to identify any structural changes, such as inflammation, fibrosis, or cardiomyocyte necrosis.
Visualizing the Path to Lower Cardiotoxicity
Experimental Workflow for In Vivo Cardiotoxicity Assessment
Caption: A typical workflow for assessing drug-induced cardiotoxicity in vivo.
VMAT2 Inhibition Signaling Pathway
References
Reproducibility of GZ-11608's Effects on Methamphetamine Sensitization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GZ-11608, a selective vesicular monoamine transporter-2 (VMAT2) inhibitor, and its effects on methamphetamine sensitization. The objective is to evaluate the reproducibility of its preclinical findings against alternative pharmacotherapies, offering a resource for researchers in the field of substance use disorders. This document synthesizes available experimental data, details methodologies, and visualizes key pathways and workflows to facilitate a comprehensive understanding.
Introduction
Methamphetamine use disorder is a significant public health concern with limited effective pharmacological treatments.[1] A key neurobiological phenomenon associated with chronic methamphetamine use is behavioral sensitization, a progressive and enduring enhancement of the psychomotor-stimulant effects of the drug. This process is thought to underlie the development and maintenance of addiction. This compound has emerged as a promising preclinical candidate for mitigating methamphetamine's effects. This guide examines the existing data on this compound and compares it to other potential therapeutic agents, with a focus on the reproducibility of their effects on methamphetamine sensitization.
Compound Comparison
This compound
This compound is a potent and selective inhibitor of VMAT2.[1] VMAT2 is responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound is thought to reduce the amount of dopamine available for release, thereby dampening the neurochemical and behavioral effects of methamphetamine.[1] Preclinical studies have shown that this compound can decrease methamphetamine-induced locomotor activity, self-administration, and reinstatement of drug-seeking behavior in animal models.[1]
Alternative: Naltrexone and Bupropion Combination
A combination of naltrexone, an opioid receptor antagonist, and bupropion, a norepinephrine-dopamine reuptake inhibitor and nicotinic acetylcholine receptor antagonist, has shown promise in clinical trials for the treatment of methamphetamine use disorder.[2][3][4][5] The proposed mechanism for this combination involves the modulation of dopamine and norepinephrine pathways by bupropion, potentially reducing withdrawal symptoms and cravings, while naltrexone's antagonism of opioid receptors may reduce the rewarding effects of methamphetamine.[6]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the naltrexone/bupropion combination. It is important to note that the data for this compound is from preclinical studies in rodents, while the data for the naltrexone/bupropion combination is from a human clinical trial. Direct comparison of efficacy should be made with this in mind.
Table 1: this compound Preclinical Efficacy Data
| Parameter | Value | Species | Experimental Model | Reference |
| VMAT2 Affinity (Ki) | 25 nM | Rat | In vitro binding assay | [1] |
| Vesicular Dopamine Release (EC50) | 620 nM | Rat | In vitro release assay | [1] |
| Inhibition of METH-evoked DA release | Schild regression slope = 0.9 ± 0.13 | Rat | In vitro | [1] |
| Effect on METH-sensitized locomotor activity | Significant decrease | Rat | Behavioral sensitization | [1] |
| Effect on METH self-administration | Significant decrease | Rat | Self-administration | [1] |
| Effect on METH-induced reinstatement | Significant reduction | Rat | Reinstatement | [1] |
Table 2: Naltrexone and Bupropion Clinical Trial Efficacy Data (ADAPT-2 Trial)
| Parameter | Naltrexone-Bupropion Group | Placebo Group | Study Population | Primary Outcome | Reference |
| Response Rate (Stage 1) | 16.5% (18/109) | 3.4% (10/294) | Adults with moderate or severe MUD | ≥3 METH-negative urine samples out of 4 | [4][5] |
| Response Rate (Stage 2) | 11.4% (13/114) | 1.8% (2/111) | Adults with moderate or severe MUD | ≥3 METH-negative urine samples out of 4 | [4][5] |
| Weighted Average Response Rate | 13.6% | 2.5% | Adults with moderate or severe MUD | ≥3 METH-negative urine samples out of 4 | [4][5][7] |
| Increase in METH-negative urine tests over 12 weeks | 27.1% | 11.4% | Adults with moderate or severe MUD | Percentage of METH-negative urine tests | [3] |
Experimental Protocols
Methamphetamine-Induced Behavioral Sensitization in Rodents
This protocol is a representative example of how the effects of a compound like this compound on methamphetamine sensitization are studied.
-
Animals: Male Sprague-Dawley rats are individually housed with ad libitum access to food and water in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Apparatus: Locomotor activity is measured in transparent polycarbonate chambers equipped with infrared photobeams to detect movement.
-
Sensitization Induction:
-
Habituation: Rats are habituated to the locomotor activity chambers for a set period (e.g., 60 minutes) for several days.
-
Drug Administration: Rats receive daily injections of either saline or methamphetamine (e.g., 1 mg/kg, intraperitoneally) for a period of 5-14 days. Locomotor activity is recorded for a set duration (e.g., 120 minutes) immediately following each injection.
-
-
Treatment Administration:
-
During the sensitization phase, a separate group of animals can be pre-treated with the test compound (e.g., this compound) at various doses before each methamphetamine injection to assess its ability to prevent the development of sensitization.
-
To assess the effect on the expression of sensitization, the compound is administered after the sensitization phase is established, prior to a methamphetamine challenge.
-
-
Challenge: Following a drug-free period (e.g., 7-14 days), all animals are challenged with a lower dose of methamphetamine (e.g., 0.5 mg/kg, i.p.). Locomotor activity is again recorded. A significantly greater locomotor response in the methamphetamine-pretreated group compared to the saline-pretreated group indicates the expression of behavioral sensitization.
-
Data Analysis: Locomotor activity data (e.g., distance traveled, beam breaks) are analyzed using appropriate statistical methods, such as two-way analysis of variance (ANOVA), to compare the effects of pretreatment, drug, and their interaction over time.
Visualizations
Signaling Pathway of this compound
References
- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naltrexone–Bupropion Drug Combination May Help To Treat Methamphetamine Addiction | Technology Networks [technologynetworks.com]
- 3. alert.psychnews.org [alert.psychnews.org]
- 4. Bupropion and Naltrexone in Methamphetamine Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. attcnetwork.org [attcnetwork.org]
- 6. Naltrexone attenuates methamphetamine-induced behavioral sensitization and conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of GZ-11608: A Procedural Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of the vesicular monoamine transporter-2 (VMAT2) inhibitor, GZ-11608. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from general laboratory chemical waste management and procedures for analogous piperidine-based compounds.
The fundamental principle for the disposal of any research chemical is to adhere to local, state, and federal regulations.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance with established protocols.[1] All waste chemicals should be treated as hazardous unless confirmed to be non-hazardous by a qualified authority.[2]
Core Safety and Disposal Protocols
Proper handling and disposal are critical to mitigate potential health and environmental impacts. All laboratory personnel must be trained on appropriate waste handling procedures.[2]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE. Given its nature as a piperidine derivative, a comparable hazard profile to other compounds in this class should be assumed.[3]
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles.[3] |
| Hand | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption.[3] |
| Body | A flame-retardant lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing.[3] |
| Respiratory | A NIOSH-approved respirator with an appropriate organic vapor cartridge. | To be used in case of inadequate ventilation or the generation of aerosols.[3] |
Waste Segregation and Containment
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, leak-proof container that is compatible with the chemical.[5] The container must be clearly labeled as "Hazardous Waste," and the full chemical name "this compound" must be listed.[5] Avoid mixing with incompatible wastes.[5]
-
Solid Waste: Materials contaminated with this compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste.[3] These items should be placed in a designated, properly labeled solid hazardous waste container.[3]
-
Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent.[5][6] The rinsate must be collected and disposed of as liquid hazardous waste.[3][5] After rinsing, the container's label should be defaced, and it can then be managed according to institutional guidelines, which may permit disposal as regular solid waste.[5][6]
Experimental Protocol: General Procedure for Laboratory Chemical Waste Disposal
The following protocol outlines the standard steps for the safe disposal of a research compound like this compound.
-
Characterization and Labeling: Identify the waste stream (liquid, solid, etc.). Affix a "Hazardous Waste" label to a compatible waste container.[5] Clearly write the full chemical name and any known hazards on the label.
-
Accumulation: Place the labeled container in a designated satellite accumulation area within the laboratory. This area should provide secondary containment to catch any potential leaks.[5]
-
Waste Addition: When adding waste to the container, ensure it is done in a well-ventilated area, preferably within a chemical fume hood.[7] Keep the container closed except when adding waste.[4][5]
-
Full Container Management: When the waste container is full (typically no more than ¾ full), ensure the cap is tightly sealed.[8]
-
Disposal Request: Arrange for professional waste collection through your institution's EHS office.[2][4] Do not pour chemical waste down the drain.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Evacuate all non-essential personnel from the area.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[3]
-
Collect: Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[3]
-
Report: Report the spill to your supervisor and the institutional EHS office, regardless of its size.[3]
By adhering to these general yet critical safety and disposal protocols, laboratory professionals can ensure the safe management of research compounds like this compound, protecting both personnel and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Handling Guidance for the Research Chemical GZ-11608
Disclaimer: A specific Safety Data Sheet (SDS) for GZ-11608 is not publicly available. This guidance is based on general laboratory safety principles for handling novel research chemicals of unknown toxicity. Researchers must consult their institution's safety office and adhere to all local and federal regulations.
Researchers and drug development professionals handling the novel Vesicular Monoamine Transporter-2 (VMAT2) inhibitor, this compound, must adhere to stringent safety protocols due to the absence of comprehensive public safety data. The following provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this potent research compound.
Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a cautious approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times to protect against splashes or aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Double gloving is recommended, especially when handling concentrated solutions. Gloves should be changed immediately if contaminated. |
| Body Protection | A lab coat should be worn at all times. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or disposable coveralls are recommended. |
| Respiratory | All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a properly fitted respirator with appropriate cartridges should be used. |
Operational Workflow for Safe Handling
A systematic workflow is critical to minimize exposure and ensure safety during the handling of this compound. The following diagram outlines a standard operational procedure from compound receipt to disposal.
Caption: A generalized workflow for the safe handling of the research chemical this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and animal bedding, must be segregated into clearly labeled hazardous waste containers.
-
Waste Containers: Use chemically resistant, leak-proof containers for all this compound waste.
-
Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of novel research chemicals.
-
Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations for chemical waste.
Experimental Context and Mechanism of Action
This compound has been identified as a potent and selective VMAT2 inhibitor.[1] VMAT2 is a transport protein that loads monoamines, such as dopamine, into synaptic vesicles. By inhibiting VMAT2, this compound is thought to decrease the amount of dopamine available for release, thereby mitigating the effects of stimulants like methamphetamine.[1][2]
Generalized In-Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in-vivo study involving a novel compound like this compound, based on the research context provided.[2]
Caption: A generalized workflow for an in-vivo study investigating the effects of this compound.
Simplified Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action for this compound as a VMAT2 inhibitor in the context of methamphetamine's effects.
Caption: this compound inhibits VMAT2, preventing dopamine from being loaded into synaptic vesicles.
References
- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
